Tert-butyl 11-aminoundecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 11-aminoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMMJNALIIDDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-29-6 | |
| Record name | tert-butyl 11-aminoundecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the 1H NMR Spectrum of Tert-butyl 11-aminoundecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 11-aminoundecanoate. The information presented herein is essential for the structural elucidation and quality control of this compound, which serves as a valuable bifunctional linker in the development of pharmaceuticals, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available, experimentally validated ¹H NMR spectrum for this compound, the following data table presents a predicted spectrum. These predictions are derived from established chemical shift ranges for analogous functional groups, including long-chain alkyl esters and primary amines. The predicted values provide a reliable reference for the identification and analysis of this molecule.
| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | 1.44 | s | 9H | - |
| b | 2.20 | t | 2H | 7.4 |
| c | 1.62 | p | 2H | 7.4 |
| d | 1.25-1.35 | m | 12H | - |
| e | 1.47 | p | 2H | 7.0 |
| f | 2.68 | t | 2H | 7.0 |
| g | 1.3 (variable) | br s | 2H | - |
Disclaimer: The data presented is predicted and should be confirmed by experimental analysis.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1][2] Chloroform-d is a common choice for nonpolar organic compounds.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1][3] The final sample height in the tube should be approximately 4-5 cm.[2][3]
-
Cap the NMR tube to prevent solvent evaporation.[2]
2. NMR Data Acquisition:
-
The ¹H NMR spectrum can be acquired on a standard NMR spectrometer, for example, a 400 or 500 MHz instrument.[2]
-
Insert the sample into the spectrometer.
-
The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[2]
-
The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[2]
-
The probe is tuned to the ¹H frequency.[2]
-
Acquire the ¹H NMR spectrum using appropriate acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[4]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum.[4]
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of ¹H NMR data for a small molecule like this compound.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.
References
Principles of 13C NMR for Aliphatic Linkers
An In-depth Technical Guide to 13C NMR Spectral Data for Aliphatic Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of aliphatic linkers. Aliphatic linkers are fundamental components in various fields, including drug development, proteomics, and materials science, where they serve to connect different molecular entities. A thorough understanding of their structure, which can be precisely determined by 13C NMR, is crucial for optimizing the properties and functionality of the final molecular construct.
13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different types of carbon atoms within a molecule. For aliphatic linkers, this means that individual methylene (B1212753) (-CH2-), methine (-CH-), and methyl (-CH3) groups can be identified and their position within the linker chain determined.
The chemical shift of a carbon atom in an aliphatic linker is primarily influenced by:
-
Hybridization: sp3-hybridized carbons in simple alkanes typically resonate in the upfield region of the spectrum (approximately 0-50 ppm).[1]
-
Electronegativity of Substituents: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to the aliphatic chain causes a significant downfield shift (to a higher ppm value) of the carbon signals. This effect is most pronounced for the carbon atom directly bonded to the heteroatom (the α-carbon) and diminishes with increasing distance (β and γ-carbons).[2][3][4]
-
Steric Effects: The spatial arrangement of atoms, or stereochemistry, can also influence 13C chemical shifts. Crowded environments can cause both upfield and downfield shifts depending on the specific interactions.[2][5]
Tabulated 13C NMR Spectral Data
The following tables summarize the typical 13C NMR chemical shift ranges for various types of aliphatic linkers. These values are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Simple Aliphatic Alkyl Chains
| Carbon Environment | Chemical Shift (ppm) |
| Primary (R-C H3) | 10 - 15 |
| Secondary (R-C H2-R) | 16 - 25 |
| Tertiary (R3C H) | 25 - 35 |
| Quaternary (R4C ) | 30 - 40 |
Data sourced from multiple chemical shift tables and organic chemistry resources.[6]
Table 2: Aliphatic Linkers with Heteroatom-Containing Functional Groups
| Functional Group (R is an alkyl chain) | Carbon Atom | Chemical Shift (ppm) |
| Alcohol (R-CH2-OH) | C -OH | 50 - 65 |
| Ether (R-CH2-O-R') | C -O | 57 - 80 |
| Amine (R-CH2-NH2) | C -N | 37 - 45 |
| Thiol (R-CH2-SH) | C -S | 20 - 35 |
| Alkyl Halide (R-CH2-Cl) | C -Cl | 40 - 45 |
| Alkyl Halide (R-CH2-Br) | C -Br | 25 - 35 |
| Alkyl Halide (R-CH2-I) | C -I | 0 - 20 |
These are approximate ranges and can be influenced by the nature of the 'R' group and other nearby functionalities.[3][6]
Table 3: Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of drugs. The repeating ethylene (B1197577) glycol unit gives rise to a characteristic 13C NMR signal.
| Carbon Environment in PEG | Chemical Shift (ppm) |
| Main PEG chain (-O-C H2-C H2-O-) | ~70 |
| Terminal C H2-OH | ~61 |
| C H2 adjacent to a carboxyl group (-C H2-COOH) | ~69 |
| Carbonyl in a carboxyl group (-C OOH) | ~172 |
Specific chemical shifts can vary based on the molecular weight of the PEG and the nature of the end groups.[7][8][9]
Experimental Protocols for 13C NMR Data Acquisition
Acquiring high-quality 13C NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the analysis of aliphatic linkers.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for organic molecules include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 ((CD3)2SO).[1] The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration typically ranging from 10 to 50 mg of the analyte in 0.5 to 0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 13C NMR and is defined as 0.0 ppm.[10] Often, the residual solvent peak is used as a secondary reference.
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.
-
Probe Tuning: The NMR probe should be tuned to the 13C frequency.
-
Locking and Shimming: The spectrometer's lock system is used to stabilize the magnetic field using the deuterium (B1214612) signal from the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used for routine 13C NMR.[11] This simplifies the spectrum by collapsing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.
-
Acquisition Time (AT): Typically set between 1 and 2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration.[12]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[13]
-
Spectral Width (SW): A spectral width of approximately 250 ppm (from -10 to 240 ppm) is generally sufficient to cover the entire range of chemical shifts for organic molecules.
Data Processing
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a positive, absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.
Visualization of Concepts
The following diagrams illustrate key concepts and workflows related to the 13C NMR analysis of aliphatic linkers.
Caption: Influence of a substituent on adjacent carbon chemical shifts.
Caption: General workflow for 13C NMR data acquisition and analysis.
Advanced Techniques and Data Prediction
For complex aliphatic linkers or when unambiguous signal assignment is required, advanced NMR techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH2, and CH3 groups, which can be invaluable for assigning signals in a crowded spectrum.[13]
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which helps to piece together the carbon skeleton.[13]
-
Furthermore, computational methods and software are increasingly used to predict 13C NMR spectra.[14][15][16][17] These tools can be particularly useful for confirming structural assignments or for distinguishing between possible isomers.
By combining high-quality experimental data with a solid understanding of the principles governing 13C NMR chemical shifts, researchers can confidently elucidate the precise chemical structure of aliphatic linkers, which is a critical step in the development of new drugs and advanced materials.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. researchgate.net [researchgate.net]
- 15. Fast determination of 13C NMR chemical shifts using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER [diva-portal.org]
- 17. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
Mass Spectrometry Analysis of tert-Butyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-butyl esters. It covers the fundamental principles of their fragmentation behavior, details common ionization techniques, and presents experimental protocols for both qualitative and quantitative analysis. This guide is designed to be a valuable resource for researchers and scientists in academia and the pharmaceutical industry, particularly those involved in drug development and metabolite identification.
Introduction to tert-Butyl Esters and their Mass Spectrometric Behavior
The tert-butyl ester is a common functional group in organic chemistry, frequently employed as a protecting group for carboxylic acids in the synthesis of complex molecules and pharmaceuticals.[1] Its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions make it a valuable tool in multi-step syntheses.[1][2] Mass spectrometry is an indispensable technique for the characterization of tert-butyl ester-containing compounds, offering high sensitivity and structural information.[3]
The hallmark of the mass spectrometric behavior of tert-butyl esters is the facile cleavage of the bond between the oxygen atom and the tert-butyl group. This is due to the formation of the highly stable tert-butyl cation, which gives rise to a characteristic and often abundant ion at a mass-to-charge ratio (m/z) of 57.[4][5] This distinct fragmentation pattern serves as a reliable diagnostic tool for the presence of a tert-butyl ester moiety in an unknown compound.
Ionization Techniques for tert-Butyl Ester Analysis
The choice of ionization technique is critical for the successful mass spectrometric analysis of tert-butyl esters and depends on the volatility and thermal stability of the analyte, as well as the desired information (e.g., molecular weight vs. fragmentation).
2.1. Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] For tert-butyl esters, EI mass spectra are typically characterized by a weak or absent molecular ion peak but a prominent base peak at m/z 57, corresponding to the tert-butyl cation.[4] This makes EI particularly useful for confirming the presence of the tert-butyl group.
2.2. Electrospray Ionization (ESI)
Electrospray ionization is a "soft" ionization technique that is well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including many drug molecules and their metabolites containing tert-butyl ester groups.[7] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.[8] Fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, which can provide valuable structural information.[7]
Fragmentation Mechanisms of tert-Butyl Esters
Understanding the fragmentation pathways of tert-butyl esters is crucial for interpreting their mass spectra and elucidating the structure of unknown compounds.
3.1. Alpha Cleavage and the Formation of the tert-Butyl Cation
The most dominant fragmentation pathway for tert-butyl esters under both EI and CID conditions is the cleavage of the C-O bond between the carbonyl group and the tert-butyl group. This can be rationalized as a charge-site initiated cleavage, where the initial ionization (removal of an electron in EI or protonation in ESI) weakens this bond, leading to the formation of a stable acylium ion and the highly stable tert-butyl cation (m/z 57).[9][10]
Caption: Primary fragmentation of a tert-butyl ester molecular ion.
3.2. McLafferty Rearrangement
For tert-butyl esters with a sufficiently long alkyl chain (containing a γ-hydrogen), a McLafferty rearrangement can occur. This is a six-membered ring rearrangement that results in the elimination of a neutral alkene and the formation of a radical cation containing the ester functionality. While less common than alpha cleavage for tert-butyl esters due to the stability of the tert-butyl cation, it can be observed in some cases.
Caption: McLafferty rearrangement in a tert-butyl ester.
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of tert-butyl esters by GC-MS and LC-MS. It is important to note that these are starting points, and method optimization is often necessary for specific applications.
4.1. GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable tert-butyl esters.
Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform derivatization to increase volatility (e.g., silylation of other functional groups).
-
For trace analysis in complex matrices like water, a pre-concentration step such as purge-and-trap may be employed.[11]
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or an FFAP (nitroterephthalic acid-modified polyethylene (B3416737) glycol) column (30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Oven Temperature Program: A typical program might be: hold at 35 °C for 5 min, ramp to 200 °C at 10 °C/min, and hold for 5 min.[12]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Caption: General workflow for GC-MS analysis of tert-butyl esters.
4.2. LC-MS/MS Analysis Protocol
LC-MS/MS is the method of choice for the quantitative analysis of tert-butyl ester-containing drugs and their metabolites in biological matrices.[7]
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent (e.g., tert-butyl methyl ether).[13]
-
Solid-Phase Extraction (SPE): Use a sorbent to selectively retain the analyte while washing away interferences.
Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid (0.1%) to improve ionization.[13]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.
-
Caption: General workflow for LC-MS/MS analysis of tert-butyl esters.
Quantitative Data Presentation
Accurate and precise quantification is a primary goal in many mass spectrometry applications, particularly in drug development. The following tables summarize representative quantitative data for the analysis of compounds containing tert-butyl esters.
Table 1: GC-MS Quantification of Methyl tert-Butyl Ether (MTBE) and its Metabolite tert-Butyl Alcohol (TBA) in Water [14]
| Analyte | Concentration Range (µg/L) | Linearity (R²) | Method Detection Limit (MDL) (µg/L) |
| MTBE | 1 - 40 | >0.99 | <0.5 |
| TBA | 1 - 40 | >0.99 | <0.5 |
Table 2: LC-MS/MS Quantification of a Cassette of Drugs (including those with potential tert-butyl ester-like structures) in Human Plasma [13]
| Compound | LLOQ (nM) | Accuracy (%) | Precision (%RSD) |
| Docetaxel | 1 | 85-115 | <15 |
| Erlotinib | 1 | 85-115 | <15 |
| Loperamide | 1 | 85-115 | <15 |
| Riluzole | 1 | 85-115 | <15 |
| Vemurafenib | 1 | 85-115 | <15 |
| Verapamil | 1 | 85-115 | <15 |
| Elacridar | 1 | 85-115 | <15 |
| Tariquidar | 1 | 85-115 | <15 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Table 3: Quantification of L-γ-Methyleneglutamic Acid Amide tert-Butyl Ester Prodrugs (IC₅₀ values in µM) in Breast Cancer Cell Lines [15]
| Compound | MCF-7 | SK-BR-3 | MDA-MB-231 |
| Compound 15 | >50 | >50 | 25.3 ± 2.1 |
| Compound 17 | >50 | >50 | 30.1 ± 1.8 |
| Compound 19 | >50 | >50 | 28.9 ± 2.5 |
| Compound 33 | >50 | >50 | 22.7 ± 1.5 |
Data represents the concentration required to inhibit cell growth by 50%.
Conclusion
The mass spectrometric analysis of tert-butyl esters is a powerful and versatile tool in modern chemical and pharmaceutical research. The characteristic fragmentation pattern, dominated by the formation of the stable tert-butyl cation at m/z 57, provides a reliable diagnostic marker. The choice between GC-MS and LC-MS/MS depends on the specific analytical challenge, with GC-MS being suitable for volatile compounds and LC-MS/MS offering superior performance for the quantification of drugs and their metabolites in complex biological matrices. The protocols and data presented in this guide provide a solid foundation for developing and implementing robust and reliable analytical methods for the characterization and quantification of tert-butyl ester-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. acdlabs.com [acdlabs.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 12. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. scispec.co.th [scispec.co.th]
- 15. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Purity Requirements of Tert-butyl 11-aminoundecanoate for PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and reliability of Proteolysis Targeting Chimeras (PROTACs) in targeted protein degradation are critically dependent on the purity of their constituent building blocks. Among these, the linker component, which connects the target-binding ligand to the E3 ligase ligand, plays a pivotal role in dictating the overall physicochemical and pharmacological properties of the PROTAC molecule. Tert-butyl 11-aminoundecanoate is a commonly employed aliphatic linker in PROTAC synthesis.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the purity requirements for this compound, outlines potential impurities, and details experimental protocols for its quality assessment.
The Critical Role of Linker Purity in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][7][8] The linker is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9] The presence of impurities in the linker precursor, such as this compound, can have significant downstream consequences, including:
-
Reduced reaction yields: Impurities can interfere with the coupling reactions, leading to lower yields of the final PROTAC.
-
Formation of complex side products: Reactive impurities can participate in side reactions, complicating the purification of the desired PROTAC.
-
Alteration of physicochemical properties: Impurities incorporated into the final PROTAC can change its solubility, permeability, and metabolic stability.
-
Unpredictable biological activity: The final PROTAC product may exhibit altered or off-target effects due to the presence of structurally similar but functionally different impurity-derived PROTACs.
Commercial Purity Specifications
This compound is commercially available from various suppliers with a range of purity levels. It is imperative for researchers to select a grade of appropriate purity for their specific application.
| Supplier Type | Reported Purity | Analytical Confirmation |
| Research Chemical Suppliers | >97%[10] | Certificate of Analysis (CoA) may be available |
| Research Chemical Suppliers | 98.28%[2][4] | Quality confirmed by NMR & HPLC[2] |
| Research Chemical Suppliers | ≥98%[6] | Certificate of Analysis (CoA) may be available |
| Research Chemical Suppliers | 99.39%[5] | Not specified |
Potential Impurities in this compound
The synthesis of this compound and its subsequent handling can introduce various impurities. While specific impurity profiles are proprietary to the manufacturer, a general understanding of potential contaminants is crucial for developing robust analytical methods.
| Impurity Class | Potential Impurities | Potential Origin | Potential Impact on PROTAC Synthesis |
| Process-Related Impurities | 11-Aminoundecanoic acid | Incomplete esterification of the starting material. | The free carboxylic acid can compete in subsequent coupling reactions, leading to undesired byproducts. |
| Di-tert-butyl 11,11'-azanediyldiundecanoate | Dimerization or side reactions during synthesis. | Can lead to the formation of dimeric PROTACs or complex mixtures. | |
| tert-Butanol | Byproduct of the esterification reaction or hydrolysis of the product. | Generally volatile and removed during workup, but residual amounts may affect reaction conditions. | |
| Reagents from synthesis | e.g., unreacted coupling agents, catalysts. | Can interfere with downstream reactions or be difficult to remove from the final product. | |
| Degradation Products | 11-Aminoundecanoic acid | Hydrolysis of the tert-butyl ester. | Similar impact to the process-related impurity. |
| Residual Solvents | Dichloromethane, Ethyl acetate, Hexanes, etc. | Incomplete removal after purification. | Can affect the solubility of reagents and the reaction kinetics. |
Experimental Protocols for Purity Assessment
Rigorous analytical characterization is essential to confirm the purity of this compound before its use in PROTAC synthesis. The following are standard experimental protocols for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
-
Key Signals for this compound:
-
~1.44 ppm (singlet, 9H, C(CH₃)₃)
-
~2.28 ppm (triplet, 2H, -CH₂-COO-)
-
~2.68 ppm (triplet, 2H, -CH₂-NH₂)
-
~1.20-1.65 ppm (multiplets, 16H, other -CH₂- groups)
-
-
Impurity Detection: Look for unexpected peaks that do not correspond to the product or the solvent. For instance, a peak corresponding to a carboxylic acid proton (~10-12 ppm) could indicate the presence of 11-aminoundecanoic acid.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to identify the mass of any impurities.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.
-
Expected Mass: The expected [M+H]⁺ for C₁₅H₃₁NO₂ is approximately 258.24 m/z.
-
Impurity Analysis: The presence of other ions may indicate impurities. For example, an ion at m/z 202.18 could correspond to the [M+H]⁺ of 11-aminoundecanoic acid.
Visualizing Workflows and Logical Relationships
To further clarify the context of using this compound in PROTAC development, the following diagrams illustrate key processes and concepts.
Caption: PROTAC Synthesis Workflow.
Caption: Impact of Linker Impurities.
Caption: PROTAC-Mediated Degradation.
Conclusion
The chemical purity of this compound is a critical parameter that directly influences the successful synthesis and biological efficacy of PROTACs. Researchers and drug developers must insist on high-purity starting materials and should have robust analytical methods in place to verify this purity. A thorough understanding of potential impurities and their impact is essential for the development of safe and effective protein-degrading therapeutics. By adhering to stringent quality control measures, the field of targeted protein degradation can continue to advance with greater reliability and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS#:220851-29-6 | Chemsrc [chemsrc.com]
- 4. This compound | PROTAC Linker 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. gentaur.com [gentaur.com]
- 6. xcessbio.com [xcessbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
The Solubility of Tert-butyl 11-aminoundecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Tert-butyl 11-aminoundecanoate, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in synthesizing PROTACs and other drug conjugates. This document summarizes the available quantitative solubility data, presents an inferred solubility profile based on its structural characteristics and data from analogous compounds, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow and factors influencing its solubility.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal primary amine and a tert-butyl ester. The long 11-carbon alkyl chain imparts significant lipophilicity, while the amino and ester groups provide sites for covalent modification. This structure makes it a valuable linker in medicinal chemistry, particularly in the field of targeted protein degradation where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The physicochemical properties of this linker, especially its solubility, directly impact the overall properties of the resulting PROTAC molecule.
Some sources describe this compound as a liquid at room temperature, while others classify it as a solid powder. This variation may be due to the purity of the substance or the specific crystalline form. For practical purposes, it is advisable to consult the certificate of analysis provided by the supplier.
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound in a wide array of organic solvents is limited. However, a key data point has been reported in Dimethyl Sulfoxide (DMSO), a common solvent for challenging compounds in drug discovery.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 47.2 | 100 mg/mL (388.49 mM) (Requires sonication) | [1] |
Inferred Solubility Profile
Based on the chemical structure of this compound and the solubility of structurally similar compounds, an inferred solubility profile can be constructed. The molecule possesses a long, non-polar undecanoate backbone, a polar primary amine group, and a bulky, relatively non-polar tert-butyl ester. This amphiphilic nature suggests a nuanced solubility behavior.
Key Structural Features Influencing Solubility:
-
Long Alkyl Chain (C11): This hydrophobic chain will dominate the solubility profile, favoring dissolution in non-polar and moderately polar aprotic solvents.
-
Primary Amine (-NH₂): This polar group can engage in hydrogen bonding and will enhance solubility in polar protic solvents.
-
Tert-butyl Ester (-C(O)OC(CH₃)₃): The bulky tert-butyl group can hinder solvation and may decrease solubility in highly ordered solvents compared to a smaller ester like a methyl or ethyl ester. However, it also contributes to the overall non-polar character.
Inferred Solubility in Common Organic Solvents:
-
High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and ethers (e.g., Tetrahydrofuran, Diethyl ether) due to the compound's significant non-polar character.
-
Good to Moderate Solubility: Likely in polar aprotic solvents such as Dimethylformamide (DMF) and Acetonitrile (ACN). Data for the analogous compound, undecanoic acid methyl ester, shows good solubility in DMF (approx. 25 mg/mL)[2][3]. Moderate solubility is also expected in lower alcohols like methanol, ethanol, and isopropanol, where the alkyl chain can interact with the alcohol's alkyl group and the amine can hydrogen bond with the hydroxyl group. Undecanoic acid and its methyl ester are reported to be soluble in ethanol[2][3][4].
-
Low to Sparingly Soluble: Expected in highly polar protic solvents like water, and in very non-polar aliphatic hydrocarbon solvents such as hexane (B92381) and heptane. The long alkyl chain will limit solubility in water, while the polar amine group will limit solubility in non-polar alkanes.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound. Weigh the remaining solid to determine the mass of the dissolved solute.
-
Chromatographic Method (Recommended): Accurately dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the solute and the volume of the solvent, or from the concentration determined by the chromatographic method.
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by the interplay between its own physicochemical characteristics and those of the solvent.
Caption: Key factors determining the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully published, its structural features and the known solubility in DMSO provide a strong basis for an inferred solubility profile. It is anticipated to be highly soluble in chlorinated and ethereal solvents, with moderate to good solubility in polar aprotic solvents and lower alcohols, and poor solubility in water and non-polar hydrocarbons. For precise applications, it is strongly recommended that researchers determine the solubility in their specific solvent systems using a standardized protocol such as the shake-flask method outlined in this guide. This will ensure accurate and reproducible results in the synthesis and formulation of PROTACs and other advanced drug molecules.
References
The Linchpin of Targeted Protein Degradation: A Technical Guide to Tert-butyl 11-aminoundecanoate in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success. This technical guide delves into the specific role of Tert-butyl 11-aminoundecanoate, an alkyl chain-based linker, in the design and function of PROTACs.
This compound serves as a precursor to a C11 alkyl linker, a common motif in PROTAC design.[3][4] Alkyl linkers, characterized by their flexibility and lipophilicity, play a crucial role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[5] The length of this alkyl chain is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[4]
The Role of the Alkyl Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5]
Ternary Complex Formation: The primary function of the linker is to bridge the POI and E3 ligase, facilitating their proximity. The flexibility of an alkyl linker, such as one derived from this compound, allows the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex.[5] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together, while a linker that is too long may result in unproductive binding modes.[4]
Physicochemical Properties: The alkyl nature of the linker contributes to the overall lipophilicity of the PROTAC molecule. This can enhance cell permeability, a crucial factor for reaching intracellular targets.[6] However, excessive lipophilicity can lead to poor solubility and off-target effects. Therefore, the length of the alkyl chain must be carefully optimized to balance these properties.
Quantitative Data on Alkyl Linker-Containing PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of linker composition and length on their degradation activity. While specific data for PROTACs utilizing a pure C11 linker derived from this compound is not extensively published, the data for varying alkyl and PEG/alkyl chain lengths provides valuable insights into the structure-activity relationship.
| Target | PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | MT802 | Pomalidomide (CRBN) | PEG | 6.2 | 99 | NAMALWA | [7] |
| BTK | RC-1 | Pomalidomide (CRBN) | PEG6 | 2.2 | 97 | Mino | [8] |
| BTK | IR-1 | Pomalidomide (CRBN) | Acrylamide-PEG | <10 | ~90 | Mino | [8] |
| BTK | IR-2 | Pomalidomide (CRBN) | Acrylamide-PEG | <10 | ~90 | Mino | [8] |
| BTK | NC-1 | Pomalidomide (CRBN) | PEG6 | 2.2 | 97 | Mino | [8] |
| Target | PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | ARV-825 | Pomalidomide (CRBN) | Alkyl/PEG | 1 | >95 | Burkitt's Lymphoma | [9] |
| BRD4 | B24 | Pomalidomide (CRBN) | 2 PEG units | 0.75 | >95 | MV4-11 | [10] |
| BRD4 | PROTAC with 0 PEG units | Pomalidomide (CRBN) | Alkyne | <0.5 µM | Not Specified | H661 | [4] |
| BRD4 | PROTAC with 4-5 PEG units | Pomalidomide (CRBN) | Alkyne-PEG | <0.5 µM | Not Specified | H661 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker
This protocol outlines the general steps for synthesizing a PROTAC using an alkyl linker derived from a precursor like this compound. This involves standard amide coupling reactions.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield 11-aminoundecanoic acid.
Step 2: Amide Coupling with the POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid group) and 11-aminoundecanoic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 3: Amide Coupling with the E3 Ligase Ligand
-
Dissolve the product from Step 2 (which now has a free carboxylic acid from the undecanoic acid linker) and the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1][11]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.[11]
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[11]
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.[11]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[11]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the interaction between the target protein, the PROTAC, and the E3 ligase.[13]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.[13]
-
Lyse the cells using a non-denaturing lysis buffer.[13]
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C.[13]
-
Add protein A/G agarose beads to capture the antibody-protein complexes.[13]
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[13]
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[13]
Signaling Pathways and Visualizations
PROTACs containing long alkyl chain linkers can be designed to target key proteins in various signaling pathways implicated in diseases like cancer. Two such pathways are the B-cell receptor (BCR) signaling pathway, where Bruton's tyrosine kinase (BTK) is a key player, and the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
BCR Signaling Pathway and BTK Degradation
BTK is a critical component of the BCR signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[14][15] PROTACs that induce the degradation of BTK can effectively shut down this pathway.[14]
Caption: PROTAC-mediated degradation of BTK in the BCR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17] PROTACs can be designed to target and degrade key components of this pathway, such as Akt or mTOR, offering a powerful anti-cancer strategy.
Caption: PROTAC-mediated degradation of Akt in the PI3K/Akt/mTOR pathway.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical experimental workflow for the development of a PROTAC.
Conclusion
This compound serves as a valuable building block for the incorporation of a flexible C11 alkyl linker into PROTACs. The length and composition of the linker are paramount to the efficacy of these targeted protein degraders, directly influencing ternary complex formation and the overall physicochemical properties of the molecule. A systematic approach to PROTAC design, synthesis, and evaluation, as outlined in this guide, is essential for the development of novel and effective therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. youtube.com [youtube.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
An In-depth Technical Guide to Alkyl Chain PROTAC Linkers
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the fundamental characteristics of one of the most common linker types: the alkyl chain.
Alkyl linkers are comprised of saturated or unsaturated hydrocarbon chains and are frequently used in initial PROTAC design due to their synthetic accessibility and inherent flexibility.[2][][5][6] They serve as a crucial bridge, bringing the POI and the E3 ligase into close proximity to form a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for inducing protein degradation.[1][2][]
Core Physicochemical Characteristics of Alkyl Linkers
The simple, flexible nature of alkyl chains imparts distinct physicochemical properties to PROTAC molecules that significantly influence their biological activity.
-
Hydrophobicity and Lipophilicity : Alkyl chains are inherently hydrophobic. Increasing the length of the alkyl chain generally increases the lipophilicity of the PROTAC molecule.[] While this can enhance cell permeability, which is necessary for targeting intracellular proteins, excessive lipophilicity can negatively impact aqueous solubility, metabolic stability, and overall bioavailability.[2][][6]
-
Flexibility : Alkyl chains offer significant conformational flexibility, allowing the PROTAC to adopt various orientations.[2][7] This adaptability can increase the probability of forming a productive ternary complex by accommodating different protein surfaces and conformations.[2][] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
-
Metabolic Stability : Straight-chain alkyl linkers are generally considered metabolically "inert" and less prone to oxidative cleavage compared to other linker types like polyethylene (B3416737) glycol (PEG).[] However, long alkyl chains can be susceptible to oxidation, and metabolism often occurs at the points of connection to the ligands.[][]
Impact of Alkyl Linkers on PROTAC Efficacy
The structure of the alkyl linker, particularly its length, is a critical parameter that must be optimized to achieve potent and selective protein degradation.
Ternary Complex Formation and Stability
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[1][2] The length of the alkyl chain dictates the distance and relative orientation between the POI and the E3 ligase.
-
Optimal Length is Crucial : An optimal linker length allows for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[2]
-
Suboptimal Lengths : A linker that is too short may introduce steric hindrance, preventing the two proteins from binding effectively.[] Conversely, a linker that is too long can result in a loose, unstable complex with decreased stability, leading to inefficient ubiquitination.[][7] Studies have shown that the optimal distance is target-dependent, with one study on estrogen receptor (ER)-α targeting PROTACs finding an optimal linker length of 16 atoms.[10][11][12]
Protein Degradation Potency (DC₅₀ and Dₘₐₓ)
The efficiency of protein degradation, measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ), is directly correlated with the stability of the ternary complex and is therefore highly dependent on the linker.
-
Linker Length-Activity Relationship : Structure-activity relationship (SAR) analyses consistently reveal that the length and composition of the linker critically influence degradation potency.[13] As the alkyl linker length is varied, a "bell-shaped" curve for degradation activity is often observed, where an optimal length results in the lowest DC₅₀ and highest Dₘₐₓ values.
-
The Hook Effect : A common phenomenon observed with bifunctional molecules like PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases. This is because an excess of the PROTAC leads to the formation of binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex, thereby inhibiting degradation.[7] The linker's properties can influence the concentration at which the hook effect becomes prominent.
Data Summary: Alkyl Linker Length vs. PROTAC Performance
The following table summarizes the general relationship between alkyl chain length and key PROTAC performance metrics. The values are representative and illustrate the concept of an optimal linker length for a hypothetical target.
| Alkyl Linker Length (Number of Carbons) | Ternary Complex Cooperativity (α) | Degradation Potency (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) |
| 4 | 0.8 (Negative) | >1000 | <20 |
| 6 | 2.5 (Positive) | 150 | 75 |
| 8 | 15.0 (Strongly Positive) | 25 | >95 |
| 10 | 5.0 (Positive) | 90 | 85 |
| 12 | 1.5 (Slightly Positive) | 400 | 60 |
Table 1: Representative data illustrating the impact of alkyl chain length on PROTAC performance. Cooperativity (α) is a measure of the change in binding affinity between the binary and ternary complexes. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximal degradation observed.
Visualizations
Signaling Pathway and Logical Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Linker Length vs. Degradation Efficacy.
Experimental Protocols
Protocol 1: General Synthesis of an Alkyl Chain PROTAC via Amide Coupling
This protocol describes a representative synthesis for coupling a POI ligand containing a carboxylic acid and an E3 ligase ligand containing a primary amine using a bifunctional amino-alkyl-bromide linker.
Materials:
-
POI-ligand-COOH
-
E3-ligand-NH₂
-
1-bromo-8-aminooctane hydrobromide (or other length)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Coupling of Linker to POI Ligand
-
Dissolve POI-ligand-COOH (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 1-bromo-8-aminooctane hydrobromide (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the POI-linker intermediate.
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
Dissolve the POI-linker intermediate (1.0 eq) and E3-ligand-NH₂ (1.1 eq) in DMF.
-
Add K₂CO₃ (3.0 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 12-18 hours, monitoring progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to yield the pure compound.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC in a cellular context.[14]
Materials:
-
Cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.[15] Quantify band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
Protocol 3: NanoBRET Assay for Ternary Complex Formation
This protocol provides a method to quantify PROTAC-induced ternary complex formation in live cells.[16] It requires a cell line co-expressing the POI fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.
Materials:
-
Engineered cell line (e.g., HEK293) expressing POI-NanoLuc and HaloTag-E3 Ligase
-
Opti-MEM I Reduced Serum Medium
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Vivazine Substrate
-
PROTAC stock solution (in DMSO)
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Cell Plating: Harvest and resuspend the engineered cells in Opti-MEM. Plate the cells in a white 96-well plate.
-
HaloTag Ligand Addition: Prepare the HaloTag NanoBRET 618 Ligand in Opti-MEM. Add this to the cells and incubate for at least 4 hours at 37°C to allow for ligand equilibration.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM. Add the dilutions to the appropriate wells. Include a no-PROTAC control.
-
Substrate Addition and Measurement: Prepare the Nano-Glo Vivazine Substrate in Opti-MEM. Add the substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the raw NanoBRET ratio for each well by dividing the acceptor signal by the donor signal. Subtract the background ratio (from no-PROTAC control) to get the corrected NanoBRET ratio. Plot the corrected NanoBRET ratio against the PROTAC concentration to generate a dose-response curve, which reflects the formation of the ternary complex. This data can be used to calculate the cooperativity (α).[16][17]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 11-aminoundecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] The modular nature of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker, allows for fine-tuning of their pharmacological properties. The linker is a critical component, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This document provides a detailed protocol for the synthesis of a model PROTAC using Tert-butyl 11-aminoundecanoate, a versatile alkyl linker precursor.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function by recruiting an E3 ubiquitin ligase to a specific protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. Unlike traditional inhibitors that require continuous binding to their target to exert a biological effect, PROTACs act catalytically, enabling the degradation of multiple target protein molecules. This offers several advantages, including the potential for more profound and sustained target knockdown and the ability to target proteins previously considered "undruggable." The choice of linker is crucial in PROTAC design as its length and composition dictate the geometry of the ternary complex and, consequently, the efficiency of protein degradation.
This compound is a valuable building block for PROTAC synthesis, providing a flexible alkyl chain of a defined length. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in a later step for conjugation, while the primary amine allows for initial coupling to either the E3 ligase ligand or the target protein ligand.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the synthesis of a model PROTAC targeting the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The synthesis involves a three-step process starting from this compound.
Materials and Reagents
-
This compound
-
(+)-JQ1
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Synthesis Workflow
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of the model PROTAC.
Step 1: Synthesis of Tert-butyl 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)undecanoate (Intermediate 1)
-
To a solution of 4-aminopomalidomide (1.0 eq) and Tert-butyl 11-bromoundecanoate (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford Intermediate 1.
Step 2: Synthesis of 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)undecanoic acid (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude product, Intermediate 2, is used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (JQ1-Linker-Pomalidomide)
-
To a solution of Intermediate 2 (1.0 eq) and (+)-JQ1-amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of DCM and methanol) to yield the final PROTAC as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the model BRD4-degrading PROTAC.
| Parameter | Intermediate 1 | Intermediate 2 | Final PROTAC |
| Molecular Formula | C₂₈H₃₉N₃O₆ | C₂₄H₃₁N₃O₆ | C₄₇H₅₁ClN₈O₇S |
| Molecular Weight | 529.63 g/mol | 473.52 g/mol | 927.47 g/mol |
| Yield | 75% | Assumed quantitative and used directly | 60% |
| Purity (LC-MS) | >95% | - | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic peaks for Pomalidomide and linker | Characteristic peaks for Pomalidomide and linker | Characteristic peaks for JQ1, Pomalidomide, and linker |
| MS (ESI+) m/z | [M+H]⁺ = 530.3 | [M+H]⁺ = 474.2 | [M+H]⁺ = 927.3 |
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound. The spectra should show characteristic peaks corresponding to the JQ1 moiety, the pomalidomide moiety, and the undecanoate linker.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis is used to determine the purity of the final PROTAC and to confirm its molecular weight. The chromatogram should show a single major peak, and the mass spectrum should display the expected molecular ion peak ([M+H]⁺).
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using this compound as a linker precursor. The described methodology, employing standard amide coupling and deprotection reactions, is broadly applicable for the synthesis of a variety of PROTACs. The provided workflow and data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The modular nature of this synthetic route allows for the straightforward substitution of the target protein ligand and E3 ligase ligand to generate novel PROTAC molecules for the degradation of other proteins of interest.
References
Application Notes: Step-by-Step Synthesis of Heterobifunctional PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By simultaneously binding the POI and an E3 ligase, a PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[5][] This polyubiquitin (B1169507) tag marks the POI for degradation by the 26S proteasome.[] This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein rather than just blocking its function.[4][7]
This document provides a detailed guide for the synthesis of heterobifunctional PROTACs, covering the general synthetic strategy, specific experimental protocols, and methods for biological evaluation.
Principle of PROTAC Action
The catalytic mechanism of a PROTAC begins with the formation of a key ternary complex involving the PROTAC, the target protein (POI), and an E3 ubiquitin ligase.[5][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.[3] The PROTAC is then released and can participate in further degradation cycles.[9]
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Deprotection of tert-Butyl Esters in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). The synthesis of these complex molecules often involves a multi-step process where protecting groups are essential to mask reactive functional groups. The tert-butyl ester is a commonly used protecting group for carboxylic acids within the linker component of PROTACs due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions. This final deprotection step is critical for revealing the carboxylic acid, which may be required for the PROTAC's biological activity or for subsequent late-stage diversification.
This document provides detailed application notes and protocols for the deprotection of tert-butyl esters in the final stages of PROTAC synthesis, offering a comparative overview of common methods to aid researchers in selecting the optimal conditions for their specific molecule.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the overall chemical stability of the PROTAC molecule, including the warhead and the E3 ligase ligand. The following table summarizes common methods for tert-butyl ester deprotection with typical reaction conditions and reported yields for PROTACs or similarly complex molecules.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Reported Yield | Purity | Key Considerations |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) (1:1 v/v)[1] | 2 - 5 hours[2] | >90% (often quantitative)[2] | High | Standard and highly effective method. TFA is volatile and easily removed. May cleave other acid-labile protecting groups (e.g., Boc). |
| Lewis Acid-Catalyzed Deprotection | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 24 hours | 72% - 88%[3] | Good to High | Milder alternative to strong acids. Can offer chemoselectivity in the presence of other acid-sensitive groups. Reaction times are generally longer. |
| Thermal Deprotection | High Temperature (120-240 °C) in a suitable solvent (e.g., protic solvents)[4][5] | 15 - 40 minutes[4][5] | Good to High[4][5] | Good to High | Reagent-free method, reducing downstream purification challenges. Requires specialized equipment (e.g., flow reactor). High temperatures may not be suitable for all substrates. |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: tert-Butyl Ester Deprotection and Purification
Caption: General workflow for PROTAC final deprotection.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally high-yielding method for the removal of tert-butyl esters.
Materials:
-
tert-Butyl ester protected PROTAC
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the tert-butyl ester protected PROTAC (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA).[1] The reaction is typically performed at room temperature. For sensitive substrates, the addition can be done at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by LC-MS or TLC until the starting material is fully consumed. This typically takes 2-5 hours.[2]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of residual TFA. c. For purification by extraction, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final deprotected PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol 2: Lewis Acid-Catalyzed Deprotection using Zinc Bromide (ZnBr₂)
This method offers a milder alternative to strong acids and can be beneficial for substrates with other acid-sensitive functional groups.
Materials:
-
tert-Butyl ester protected PROTAC
-
Dichloromethane (DCM), anhydrous
-
Zinc Bromide (ZnBr₂), anhydrous
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred solution of the tert-butyl ester protected PROTAC (1.0 eq) in anhydrous DCM (to a concentration of ~0.2 M), add anhydrous zinc bromide (ZnBr₂, 5.0 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: a. Upon completion, add water to the reaction mixture and stir for an additional 15-30 minutes. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by preparative HPLC or flash chromatography and characterize by LC-MS and NMR.
Protocol 3: Thermal Deprotection
This reagent-free method is advantageous for its simplicity and reduced waste, but requires specialized equipment.
Materials:
-
tert-Butyl ester protected PROTAC
-
Suitable protic solvent (e.g., water, isopropanol)
-
Continuous flow reactor system
Procedure:
-
Solution Preparation: Prepare a solution of the tert-butyl ester protected PROTAC in a suitable protic solvent. The concentration will depend on the solubility of the compound and the specifics of the flow reactor.
-
Reaction: Pump the solution through a continuous plug flow reactor heated to 120-240 °C.[4][5] The residence time is typically set between 15 and 40 minutes.[4][5]
-
Product Collection: Collect the eluent from the reactor.
-
Work-up: The product often crystallizes upon cooling or can be isolated by simple solvent exchange.
-
Purification and Characterization: Further purification, if necessary, can be performed by recrystallization or chromatography. Characterize the final product by standard analytical techniques.
Conclusion
The deprotection of tert-butyl esters is a crucial final step in the synthesis of many PROTACs. While TFA-mediated hydrolysis remains the most widely used and robust method, milder alternatives such as Lewis acid catalysis with ZnBr₂ or reagent-free thermal deprotection offer viable options for sensitive substrates or green chemistry applications. The choice of method should be carefully considered based on the chemical nature of the PROTAC and the available laboratory equipment. The protocols provided herein offer a starting point for researchers to optimize the deprotection of their specific PROTAC molecules, ultimately facilitating the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Specific Protein Degraders Using Tert-butyl 11-aminoundecanoate
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to pharmacology by inducing the degradation of specific proteins rather than simply inhibiting them.[1][2] These molecules consist of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, a PROTAC triggers the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][6] Alkyl chains are a common and effective linker class, providing flexibility and lipophilicity that can enhance membrane permeability.[3][7] Tert-butyl 11-aminoundecanoate is a valuable building block for constructing PROTACs with long alkyl chain linkers. Its 11-carbon chain provides significant length and flexibility, while the terminal amine (after deprotection of the Boc group) and the tert-butyl ester offer orthogonal handles for a modular and efficient synthesis.[8][9][10]
This document provides detailed protocols for the synthesis of an exemplary BRD4-targeting PROTAC using this compound, as well as methods for its biological evaluation.
Physicochemical Properties of the Linker Building Block
All quantitative data is summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 220851-29-6 | [9][10] |
| Molecular Formula | C15H31NO2 | [9][10] |
| Molecular Weight | 257.41 g/mol | [9][10] |
| Appearance | Solid powder | [9] |
| Purity | ≥98% | [9][10] |
| Storage Conditions | -20°C for long-term storage | [9][11] |
Experimental Protocols and Methodologies
Overall Synthesis Workflow
The synthesis of a BRD4-targeting PROTAC using this compound can be achieved through a modular, three-step process. This workflow allows for the sequential coupling of the E3 ligase ligand and the target protein ligand.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 1: Synthesis of an Exemplary BRD4 PROTAC
This protocol describes the synthesis of a PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade the BRD4 protein.
Step 1a: Synthesis of Pomalidomide-Linker Intermediate
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80-90°C for 16-24 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected pomalidomide-linker conjugate.
Step 1b: Boc Deprotection
-
Dissolve the purified product from Step 1a in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine-linker-pomalidomide TFA salt is typically used in the next step without further purification.
Step 1c: Final Coupling to JQ1
-
Dissolve the carboxylic acid derivative of the BRD4 ligand (+)-JQ1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 1b (1.1 eq) in DMF to the activated JQ1 mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC to yield the desired product.
-
Characterize the final compound by LC-MS and NMR spectroscopy.
| Step | Reactants | Reagents | Typical Yield |
| 1a | Pomalidomide, this compound | DIPEA, DMF | 60-75% |
| 1b | Boc-Protected Intermediate | TFA, DCM | >95% (crude) |
| 1c | Amine Intermediate, (+)-JQ1 Acid | HATU, DIPEA, DMF | 35-50% |
Protocol 2: Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of BRD4 protein in cells treated with the synthesized PROTAC.[3][12]
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in DMSO. Treat the cells with the desired concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the same membrane with an antibody for a loading control (e.g., GAPDH or α-Tubulin).
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the degradation percentage against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[12]
-
Representative Biological Data
The following data are representative for a potent BRD4 degrader with an alkyl linker, similar to one synthesized using the protocol above.[13]
| Parameter | Value | Cell Line |
| DC50 | 0.75 ± 0.16 nM | MV4-11 |
| Dmax | >95% | MV4-11 |
| Anti-proliferative EC50 | 5.9 nM | MV4-11 |
| Anti-proliferative EC50 | 5.8 nM | MOLM-13 |
Mechanism of Action and Signaling Pathway
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system (UPS).
Caption: PROTAC-induced ternary complex formation and protein degradation.
BRD4 Signaling Pathway
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as an epigenetic reader, binding to acetylated lysines on histones and recruiting transcriptional machinery to drive the expression of key genes, including oncogenes like c-Myc. Degrading BRD4 leads to the downregulation of these target genes, resulting in anti-proliferative effects in cancer cells.[3]
Caption: Simplified signaling pathway of BRD4 in transcriptional regulation.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plexium.com [plexium.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
Application of Long-Chain Aliphatic Linkers in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The linker, far from being a simple spacer, plays a pivotal role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[5][6]
Long-chain aliphatic linkers, typically composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are a fundamental class of linkers used in PROTAC design.[5][6] Their flexibility is crucial, particularly in the early stages of degrader development when the optimal orientation for ternary complex formation is unknown.[6] This document provides detailed application notes on the use of long-chain aliphatic linkers in TPD and protocols for their characterization.
The Role of Long-Chain Aliphatic Linkers
Long-chain aliphatic linkers offer several advantages in the design of effective PROTACs:
-
Flexibility and Conformational Sampling: The inherent flexibility of long alkyl and PEG chains allows the PROTAC molecule to adopt a wide range of conformations. This increases the probability of achieving a productive ternary complex geometry, which is essential for efficient ubiquitination of the target protein.[6][]
-
Spanning Distances: These linkers can bridge significant distances between the binding sites on the POI and the E3 ligase, accommodating various protein topographies.[6]
-
Modulation of Physicochemical Properties: While alkyl chains are generally hydrophobic, the incorporation of ether functionalities in PEG linkers can enhance hydrophilicity and improve the solubility of the PROTAC molecule.[5] This balance is critical for achieving adequate cell permeability and bioavailability.[][8]
-
Influence on Ternary Complex Stability: The length of the aliphatic linker is a critical determinant of ternary complex stability and subsequent degradation efficiency. A linker that is too short can lead to steric hindrance, preventing the formation of the complex. Conversely, an excessively long linker may result in a loose and unstable complex, reducing the efficiency of ubiquitin transfer.[6][]
Data Presentation: Impact of Aliphatic Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of long-chain aliphatic linker length on the degradation of specific target proteins.
Table 1: Degradation of SOS1 with Alkyl Linker-Based PROTACs []
| PROTAC ID | Linker Composition | Linker Length (Methylene Units) | DC50 (nM) | Dmax (%) |
| 8c (ZZ151) | Alkyl Chain | 5 | < 10 | > 90 |
| - | Alkyl Chain | 3 | > 100 | < 50 |
| - | Alkyl Chain | 9 | > 100 | < 50 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Degradation of TBK1 with Alkyl/Ether Linker-Based PROTACs [6]
| PROTAC ID | Linker Composition | Linker Length (Atoms) | DC50 (nM) |
| 31 | Alkyl/Ether | 12 | < 1000 |
| 31 | Alkyl/Ether | 29 | < 1000 |
| - | Alkyl/Ether | < 12 | No Degradation |
Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) with PEG Linker-Based PROTACs [6]
| PROTAC ID | Linker Composition | Linker Length (PEG Units) | DC50 (nM) in Ramos Cells |
| 29 | PEG | ≥ 4 | 1 - 40 |
| 29 | PEG | < 4 | Impaired Activity |
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs with Aliphatic Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of targeted protein degradation.[1][2] These complex molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a linker.[1][2] Aliphatic linkers, comprised of simple alkyl chains, are frequently employed due to their synthetic tractability and ability to provide the necessary flexibility for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2]
However, the unique physicochemical properties of PROTACs, often characterized by high molecular weight, low solubility, and a tendency to aggregate, present significant challenges for purification.[3] Achieving high purity is critical, as impurities can interfere with biological assays and lead to inaccurate structure-activity relationship (SAR) data.[4]
These application notes provide a detailed overview and experimental protocols for the primary chromatographic techniques used to purify PROTACs featuring aliphatic linkers: Flash Chromatography, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC).
Purification Strategy Overview
The purification of PROTACs is a multi-step process that begins after the final chemical synthesis step. The general workflow involves an initial crude purification to remove the bulk of reagents and byproducts, followed by a high-resolution polishing step to achieve the desired level of purity for biological testing. Analytical techniques are employed throughout the process to monitor reaction completion and assess final purity.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes typical performance metrics for the purification of a model PROTAC with an aliphatic linker.
| Parameter | Flash Chromatography (Silica) | Preparative RP-HPLC (C18) | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Crude purification, removal of bulk impurities | High-resolution polishing | High-resolution polishing, chiral separations |
| Typical Loading | 100 mg - 10 g | 10 mg - 500 mg | 5 mg - 200 mg |
| Stationary Phase | Silica (B1680970) Gel (40-63 µm) | C18-bonded silica (5-10 µm) | Chiral or Achiral (e.g., 2-ethylpyridine) |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Polar solvents (e.g., Water/Acetonitrile + 0.1% TFA) | Supercritical CO₂ + polar modifier (e.g., Methanol) |
| Typical Purity | 70-95% | >98% | >98% |
| Typical Yield | >80% | 70-90% | >85% |
| Run Time | 20-40 minutes | 30-60 minutes per injection | 5-15 minutes per injection |
| Solvent Consumption | High | Moderate to High | Low |
| Post-Processing | Solvent evaporation | Lyophilization from aqueous buffer | Rapid solvent evaporation |
| Advantages | High capacity, cost-effective for large scale | High resolution, well-established | Fast, "green" (less solvent waste), rapid sample recovery |
| Disadvantages | Lower resolution, may not remove close-eluting impurities | Slower, requires lyophilization, TFA can be problematic | Requires specialized equipment |
Experimental Protocols
Protocol 1: Crude Purification by Flash Column Chromatography
Flash chromatography is an effective first-pass purification to remove major impurities, such as unreacted starting materials and coupling reagents.
Materials:
-
Crude PROTAC sample
-
Silica gel (230-400 mesh, 40-63 µm)[5]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Method Development (TLC):
-
Dissolve a small amount of the crude PROTAC in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., starting with 98:2 DCM:MeOH or 80:20 Hexanes:EtOAc).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired PROTAC product.[6]
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for the amount of crude material (a general rule is a 40-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude PROTAC in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Dry Loading: If the PROTAC has low solubility in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica, and evaporate the solvent to obtain a free-flowing powder.[7] Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A gradient elution, where the polarity is gradually increased (e.g., from 2% to 10% MeOH in DCM), is often most effective for resolving complex mixtures.[7]
-
Collect fractions and monitor their composition by TLC or LC-MS.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the partially purified PROTAC.
-
Protocol 2: High-Purity Polishing by Preparative RP-HPLC
Preparative RP-HPLC is the most common method for obtaining highly pure PROTACs for biological evaluation.
Materials:
-
Partially purified PROTAC from flash chromatography
-
C18 preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or FA
-
HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent, such as DMSO or DMF, to create a concentrated stock solution. Dilute with the initial mobile phase if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]
-
-
Method Setup:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 19 mm column).
-
Set up a linear gradient. A typical gradient for a PROTAC might be from 30% to 90% B over 30 minutes.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Analysis and Post-Processing:
-
Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the product.
-
Combine pure fractions, freeze the solution, and lyophilize to remove the aqueous mobile phase, yielding the final PROTAC as a fluffy solid (often as a TFA salt).
-
Protocol 3: High-Throughput Purification by Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to RP-HPLC, offering faster run times and significantly reduced organic solvent consumption.[9] It is particularly advantageous for its rapid post-purification processing.
Materials:
-
Crude or partially purified PROTAC
-
SFC-grade CO₂
-
Modifier solvent: Methanol (MeOH), often with a basic (e.g., ammonium (B1175870) hydroxide) or acidic (e.g., formic acid) additive
-
Appropriate chiral or achiral SFC column (e.g., 2-ethylpyridine, Diol)
Procedure:
-
Method Screening:
-
Dissolve the PROTAC in a suitable solvent (e.g., MeOH).
-
Perform analytical-scale injections on a screening system with a panel of different columns and co-solvent modifiers to identify the optimal separation conditions.
-
-
Preparative SFC Run:
-
Equilibrate the selected preparative column under the initial conditions.
-
Inject the PROTAC solution. Due to the lower viscosity of supercritical CO₂, flow rates can be significantly higher than in HPLC.[9]
-
Run the isocratic or gradient method determined from the screening phase. A typical gradient involves increasing the percentage of the MeOH modifier over a short period (e.g., 5-10 minutes).
-
-
Fraction Collection and Recovery:
-
Fractions are collected after the back-pressure regulator, where the CO₂ vaporizes, leaving the PROTAC dissolved in a small volume of the modifier.[9]
-
Evaporate the modifier (MeOH) from the collected fractions using a centrifugal evaporator or nitrogen stream. This process is much faster than lyophilization.
-
Purity and Identity Assessment
Confirming the purity and structural integrity of the final PROTAC is a critical quality control step.
-
Analytical LC-MS: This is the workhorse technique for purity assessment. A high-resolution mass spectrometer confirms the molecular weight of the PROTAC, while the UV chromatogram from the liquid chromatography component is used to determine purity, which should typically be >95% for in vitro assays.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the PROTAC.[] These spectra provide detailed information about the molecular framework and can reveal the presence of residual solvents or synthetic byproducts not easily detected by LC-MS.[][13]
Conclusion
The purification of PROTACs with aliphatic linkers is a challenging but critical step in their development as research tools and potential therapeutics. A strategic combination of crude purification by flash chromatography followed by a high-resolution polishing step using preparative RP-HPLC or SFC is typically required. The protocols and comparative data provided herein offer a guide for researchers to develop robust and efficient purification workflows, ensuring the high quality of the PROTACs used in subsequent biological studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. waters.com [waters.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. protocols.io [protocols.io]
- 9. reachseparations.com [reachseparations.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Tert-butyl 11-aminoundecanoate into a VHL-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[1][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] Tert-butyl 11-aminoundecanoate is a versatile building block for PROTAC synthesis, offering a flexible alkyl chain and a terminal amine for conjugation. This application note provides a detailed protocol for the incorporation of this compound into a VHL-based PROTAC, from the synthesis of a functionalized VHL ligand to the final PROTAC assembly and validation.
Signaling Pathway of VHL-based PROTACs
A VHL-based PROTAC functions by inducing the proximity of the target protein to the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a VHL-based PROTAC.
Experimental Protocols
This section details the synthetic workflow for constructing a VHL-based PROTAC using this compound as the linker, followed by protocols for validating its activity.
Part 1: Synthesis of a Carboxylic Acid-Functionalized VHL Ligand
A common VHL ligand, VH032, can be functionalized with a carboxylic acid to enable coupling with an amine-containing linker.[1]
Figure 2: Synthesis of a carboxylic acid-functionalized VHL ligand.
Materials and Reagents
| Reagent | Suggested Supplier |
| VH032 amine precursor | Commercially available |
| Boc-L-tert-leucine | Sigma-Aldrich, TCI |
| HATU | Combi-Blocks, Sigma-Aldrich |
| DIPEA | Sigma-Aldrich, Acros Organics |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich, Oakwood Chemical |
| Succinic anhydride | Sigma-Aldrich, TCI |
| Anhydrous DMF, DCM | Acros Organics, Fisher Scientific |
Protocol:
-
Amide Coupling: To a solution of the VH032 amine precursor (1.0 eq) in anhydrous DMF, add Boc-L-tert-leucine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected VHL ligand.
-
Boc Deprotection: Dissolve the Boc-protected VHL ligand in DCM and add TFA (20-50% v/v) at 0 °C. Stir the reaction for 1-2 hours at room temperature.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Carboxylic Acid Functionalization: Dissolve the amine-functionalized VHL ligand in anhydrous DCM and add succinic anhydride (1.5 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-6 hours.
-
Final Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid-functionalized VHL ligand.
Part 2: Incorporation of this compound
The synthesized carboxylic acid-functionalized VHL ligand is then coupled to this compound via amide bond formation.
Protocol:
-
Amide Coupling: To a solution of the carboxylic acid-functionalized VHL ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature overnight.
-
Work-up and Purification: Follow the work-up and purification procedure described in Part 1, step 2 to isolate the VHL-linker conjugate.
Part 3: Deprotection of the Tert-butyl Ester
The tert-butyl ester is removed to reveal a carboxylic acid, which will be used to couple the target protein ligand.
Protocol:
-
Deprotection: Dissolve the VHL-linker conjugate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2-4 hours.[6]
-
Removal of Acid: Co-evaporate the solvent and excess TFA with toluene (B28343) under reduced pressure to yield the VHL-linker with a terminal carboxylic acid.
Part 4: Final PROTAC Assembly
The VHL-linker intermediate is coupled to an amine-containing target protein ligand (warhead) to complete the PROTAC synthesis.
Protocol:
-
Amide Coupling: To a solution of the VHL-linker carboxylic acid (1.0 eq) in anhydrous DMF, add the amine-containing target protein ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product. Characterize the final product by LC-MS and NMR.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |
| VHL Ligand Functionalization | Boc-L-tert-leucine, HATU, DIPEA, TFA, Succinic anhydride | 60-80% | >95% |
| Linker Incorporation | This compound, HATU, DIPEA | 70-90% | >95% |
| Tert-butyl Ester Deprotection | TFA | >90% | Used without purification |
| Final PROTAC Assembly | Amine-warhead, HATU, DIPEA | 40-60% | >98% (by HPLC) |
Validation of PROTAC Activity
Once synthesized, the PROTAC must be validated to confirm its ability to induce the degradation of the target protein. A combination of orthogonal methods is recommended for robust validation.[7]
Table 2: Orthogonal Methods for PROTAC Validation
| Method | Principle | Key Readouts |
| Western Blot | Antibody-based detection of protein levels in cell lysates following PROTAC treatment.[8][9] | DC50 (50% degradation concentration), Dmax (maximum degradation) |
| Mass Spectrometry-based Proteomics | Unbiased, global analysis of protein abundance changes in response to PROTAC treatment.[10] | On-target degradation, off-target effects |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies.[7] | Cell-to-cell variability in degradation |
| Immunofluorescence Microscopy | Visualization of target protein levels and localization within cells.[7] | Qualitative assessment of degradation |
Protocol: Western Blot Analysis of PROTAC-mediated Degradation
Figure 3: Experimental workflow for Western blot analysis.
-
Cell Treatment: Seed a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax.[9]
Protocol: Mass Spectrometry-based Proteomics for Selectivity Profiling
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sapient.bio [sapient.bio]
Troubleshooting & Optimization
Optimizing linker length for PROTACs with Tert-butyl 11-aminoundecanoate
Welcome to the technical support center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing PROTACs, with a specific focus on utilizing Tert-butyl 11-aminoundecanoate and other alkyl chain linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that determines the distance and spatial orientation between the POI and the E3 ligase.[3] This positioning is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the subsequent ubiquitination and degradation of the target protein by the proteasome.[4][5]
Q2: How does linker length impact PROTAC efficacy?
The length of the linker is a crucial parameter in PROTAC design.[6][7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of the ternary complex.[4][5]
-
Too long: A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the two proteins are not brought into close enough proximity.[4][]
-
Optimal length: An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein.[] This "sweet spot" for linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4]
Q3: What are common types of linkers used in PROTACs?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[6][9] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[9] More rigid linkers incorporating structures like piperazine (B1678402) or triazole rings are also used to reduce conformational flexibility and potentially improve ternary complex stability.[][9] this compound is a building block for alkyl chain linkers.[10][11][12]
Q4: What is this compound and how is it used?
This compound is a chemical building block used for synthesizing PROTACs.[10][12][13] It provides a flexible 11-carbon alkyl chain, which can be incorporated as the linker region of a PROTAC.[14] Its terminal amine group allows for conjugation to a carboxylic acid on either the target protein ligand or the E3 ligase ligand through amide bond formation. The tert-butyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.
Q5: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high PROTAC concentrations.[15][16] This occurs because the excess PROTAC molecules form binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex.[5][17] While the hook effect is an inherent feature of the PROTAC mechanism, linker design can influence its severity.[5] A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex over the binary ones, which can reduce the hook effect.[15][18]
Troubleshooting Guides
Problem 1: My PROTAC does not induce degradation of the target protein, despite showing good binding to both the target and the E3 ligase in binary assays.
This is a common issue that often points to problems with ternary complex formation.[5]
-
Possible Cause: Incorrect Linker Length. The linker may be too short, causing steric clash, or too long, leading to a non-productive ternary complex.[5]
-
Solution: Synthesize a series of PROTACs with varying linker lengths. For example, if using an alkyl chain strategy, synthesize analogues with shorter and longer chains around the initial design. Even small changes in length can have a significant impact.[6]
-
-
Possible Cause: Unfavorable Ternary Complex Conformation. The linker might be orienting the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[5]
-
Possible Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[15][19]
Problem 2: I am observing a significant "hook effect" with my PROTAC.
-
Possible Cause: Formation of Binary Complexes. At high concentrations, the PROTAC is titrating out either the target or the E3 ligase, preventing the formation of the ternary complex.[16]
-
Solution: Perform a detailed dose-response curve to identify the optimal concentration range that maximizes degradation before the hook effect begins.[6]
-
Solution: Redesign the linker to enhance ternary complex cooperativity. A more rigid linker might pre-organize the PROTAC into a conformation that favors ternary complex formation.[5] Biophysical assays like SPR or TR-FRET can be used to measure cooperativity.[15]
-
Data on Linker Length Optimization
Systematic variation of linker length is a common strategy to optimize PROTAC potency. The optimal length is target-dependent.
Table 1: Effect of Alkyl/PEG Linker Length on Target Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | PEG | 12 | >1000 | <20 |
| ERα | VHL | PEG | 16 | 100 | ~90 |
| ERα | VHL | PEG | 20 | 500 | ~60 |
| p38α | Cereblon | Alkyl/PEG | 12 | >1000 | <10 |
| p38α | Cereblon | Alkyl/PEG | 15-17 | 50-100 | >90 |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
Note: Data is compiled for illustrative purposes from multiple sources.[4][][9][22] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of an Alkyl-Linked PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead to an amine-containing linker, followed by deprotection and coupling to an E3 ligase ligand. This compound can be used as a building block in this type of synthesis.
Part A: Coupling of Warhead to Linker
-
Activation: Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add the amine-linker-Boc (e.g., a derivative of this compound, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute with an organic solvent like ethyl acetate (B1210297) and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, brine). Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Part B: Boc Deprotection
-
Dissolve the product from Part A in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.
-
Warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
Part C: Coupling of Linker-Warhead to E3 Ligase Ligand
-
Activation: In a separate flask, dissolve the E3-ligase-ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Coupling: Add the deprotected amine from Part B (dissolved in DMF with DIPEA to neutralize) to the activated E3 ligase ligand.
-
Reaction & Purification: Stir overnight at room temperature. Monitor by LC-MS. Purify the final PROTAC using preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Wash again and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to a vehicle-treated control.
Signaling Pathway Visualization
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | PROTAC Linker 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis with Tert-butyl 11-aminoundecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tert-butyl 11-aminoundecanoate in their synthetic workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of molecules, such as PROTACs, using this compound.
Issue 1: Low Yield of the Desired Coupled Product
-
Question: I am experiencing a low yield after coupling this compound to my carboxylic acid of interest. What are the potential causes and solutions?
-
Answer: Low coupling yields can stem from several factors, including incomplete activation of the carboxylic acid, steric hindrance, and suboptimal reaction conditions. For sterically hindered substrates, standard coupling reagents may be inefficient. Consider switching to more potent activating agents like HATU or HCTU. Double coupling, where the coupling step is repeated with fresh reagents, can also drive the reaction to completion. Additionally, optimizing the solvent, temperature, and reaction time can significantly improve yields. For instance, performing the reaction at a slightly elevated temperature may be beneficial, but this should be balanced against the risk of increased side reactions.[1][2]
Issue 2: Presence of Unexpected Byproducts in Mass Spectrometry Analysis
-
Question: My LC-MS analysis shows a peak with a mass increase of +56 Da, especially when my coupled molecule contains a tryptophan residue. What is this byproduct?
-
Answer: This mass increase strongly suggests tert-butylation of a nucleophilic residue, most commonly the indole (B1671886) ring of tryptophan.[3][4][5] This side reaction occurs when the tert-butyl ester of this compound is cleaved under acidic conditions (e.g., during final deprotection with TFA), generating a reactive tert-butyl cation that can alkylate sensitive amino acids.[3][4]
-
Question: How can I prevent the tert-butylation of tryptophan residues?
-
Answer: The most effective method is to use scavengers in your cleavage cocktail. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your peptide. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and thioanisole (B89551).[3] The choice and concentration of the scavenger are critical and depend on the specific amino acid sequence.
Issue 3: Formation of a Diketopiperazine (DKP) Byproduct
-
Question: I am observing a byproduct that corresponds to the cyclized dipeptide of my N-terminal amino acid and the newly coupled amino acid. What is this and how can I avoid it?
-
Answer: This byproduct is a diketopiperazine (DKP). DKP formation is a common side reaction in peptide synthesis, particularly when the sequence is prone to intramolecular cyclization (e.g., sequences containing proline or glycine).[6][7][8] This can lead to cleavage of the dipeptide from the resin in solid-phase synthesis, resulting in yield loss.[7]
-
Question: What strategies can be employed to minimize DKP formation?
-
Answer: Several strategies can minimize DKP formation. Using a 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction due to its steric hindrance.[9] Alternatively, coupling the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable stage where DKP formation is most likely.[9] Modifying the Fmoc-deprotection conditions, such as using a milder base (e.g., 5% piperazine (B1678402) instead of 20% piperidine (B6355638) in DMF) or lowering the reaction temperature, can also significantly reduce the rate of DKP formation.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the primary amine of this compound during peptide coupling?
A1: The primary amine of this compound can undergo several side reactions during peptide coupling. One significant issue is the reaction with certain coupling reagents themselves. For instance, uronium-based reagents like HBTU and HATU can react with the primary amine to form a guanidinium (B1211019) byproduct, which terminates the peptide chain elongation. To avoid this, it is recommended to pre-activate the carboxylic acid component before adding the amine. Another common issue in peptide synthesis is epimerization, where the stereochemistry of the coupled amino acid is altered. This is influenced by the coupling reagents, base, solvent, and temperature. Using additives like HOBt or Oxyma can help suppress epimerization.
Q2: Are there any known side reactions specifically related to the long aliphatic chain of this compound?
A2: While the long aliphatic chain is generally considered chemically inert under standard peptide synthesis conditions, its hydrophobic nature can influence the reaction environment. In solid-phase peptide synthesis, the growing peptide chain with a long hydrophobic linker can lead to aggregation, making reactive sites less accessible and potentially leading to incomplete reactions and lower yields.[1] Careful selection of solvents and reaction conditions is important to maintain good solvation of the growing chain.
Q3: Can the tert-butyl ester of this compound be cleaved under basic conditions?
A3: Tert-butyl esters are generally stable to basic conditions, which is why they are often used as protecting groups in syntheses that involve base-labile groups like Fmoc.[12] However, under harsh basic conditions or prolonged exposure, hydrolysis can occur, though it is significantly slower than under acidic conditions.
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[13]
Data Presentation
Table 1: Impact of Scavengers on Preventing S-tert-butylation of Cysteine
| Cleavage Cocktail Composition (TFA/Scavenger System) | % S-tert-butylated Cys | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 15.2 (C-terminal Cys), 3.4 (N-terminal Cys) | [14] |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) then 80% TFA | Significantly reduced | [14] |
Note: Data is for a model peptide containing cysteine, which is also susceptible to tert-butylation. This provides an indication of the effectiveness of scavengers.
Table 2: Influence of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Reagent in DMF | % DKP Formation | Reference |
| 20% Piperidine | 13.8 | [10] |
| 5% Piperidine | 12.2 | [10] |
| 5% Piperazine | < 4 | [10] |
| 2% DBU, 5% Piperazine in NMP | Drastically reduced | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and a coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for TFA-mediated Deprotection with Scavengers to Minimize Tryptophan Tert-butylation
-
Resin Preparation (for SPPS): After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). If tryptophan is present, consider adding thioanisole as an additional scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and deprotection of molecules using this compound.
Caption: A troubleshooting decision tree for common side reactions encountered during synthesis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: tert-Butyl Ester Protecting Group
Welcome to the technical support center for the tert-butyl (t-Bu) ester protecting group. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of this acid-labile protecting group during their synthetic campaigns.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving molecules containing a tert-butyl ester.
Issue 1: My tert-butyl ester is being cleaved during the removal of an N-Cbz group via catalytic hydrogenation.
-
Possible Cause: The presence of acidic byproducts, even in trace amounts, can lead to the cleavage of the highly acid-sensitive tert-butyl ester.[1] Some catalysts or reaction conditions may inadvertently generate an acidic environment.
-
Troubleshooting Steps:
-
Monitor Reaction Closely: Use TLC or LC-MS to track the reaction's progress and stop it as soon as the Cbz deprotection is complete to minimize exposure to potentially acidic conditions.[1]
-
Optimize Hydrogen Source: If using transfer hydrogenation with formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen donor, ensure the stoichiometry is carefully controlled to avoid excess acid.
-
Consider Alternative Methods: Switch to non-acidic deprotection methods for the Cbz group, such as reduction with sodium borohydride (B1222165) and a palladium catalyst (NaBH₄/Pd-C).[1]
-
Issue 2: During the deprotection of an N-Boc group, my tert-butyl ester is also being removed.
-
Possible Cause: The N-Boc (tert-butoxycarbonyl) group and the tert-butyl ester have very similar mechanisms for acid-catalyzed hydrolysis, making their selective deprotection challenging.[2][3] Standard strong acid conditions, like high concentrations of trifluoroacetic acid (TFA), will typically cleave both groups.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: It is possible to selectively cleave the N-Boc group in the presence of a t-butyl ester by using milder acidic conditions.[3] This requires careful optimization of acid concentration, temperature, and reaction time. For example, treating the substrate with TFA at very low temperatures (-78 °C) can sometimes achieve selective Boc deprotection.[2]
-
Employ Lewis Acid Catalysis: Certain Lewis acids can offer different selectivity. For instance, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups, reversing the usual selectivity.[4]
-
Alternative Deprotection for N-Boc: Consider methods that are not strongly acidic for Boc removal, such as using oxalyl chloride in methanol, which operates under mild conditions.[5]
-
Issue 3: I am observing unexpected side products, specifically alkylation of sensitive residues, after tert-butyl ester deprotection with TFA.
-
Possible Cause: The acid-catalyzed cleavage of a tert-butyl ester generates a stable tert-butyl cation.[3][6] This reactive electrophile can alkylate nucleophilic sites on the molecule, particularly electron-rich amino acid residues like tryptophan, methionine, and cysteine.[3][7]
-
Troubleshooting Steps:
-
Add Scavengers: Incorporate "scavengers" into the cleavage cocktail to trap the tert-butyl cations as they form.[3] A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] Other scavengers include thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT), especially when sulfur-containing amino acids are present.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: Troubleshooting workflow for premature t-butyl ester cleavage.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the tert-butyl ester group generally stable?
A1: The tert-butyl ester is highly stable under neutral and basic conditions.[6] It is also resistant to hydrogenolysis, which makes it an excellent orthogonal protecting group in combination with groups like the Cbz (carboxybenzyl) group, which is cleaved by hydrogenolysis but stable to acid.[8]
Q2: What is the mechanism of acid-catalyzed cleavage of a tert-butyl ester?
A2: The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism involving the formation of a stable tertiary carbocation.[9] The carbonyl oxygen is first protonated by an acid, making the ester more susceptible to cleavage. The C-O single bond then breaks, releasing the carboxylic acid and a relatively stable tert-butyl cation.[2][6] This cation is typically neutralized by losing a proton to form isobutylene (B52900) gas or by reacting with a nucleophile present in the medium.[10]
Q3: What are some common acidic reagents used to cleave tert-butyl esters?
A3: A wide range of acids can be used, with varying strengths and selectivities. Common choices include trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), formic acid, p-toluenesulfonic acid, and mineral acids like HCl or H₂SO₄.[6] Aqueous phosphoric acid is considered a milder, environmentally benign option.[11]
Q4: Can a tert-butyl ester be cleaved without using acid?
A4: While acid-catalyzed hydrolysis is the most common method, other conditions have been reported.
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM provides a mild Lewis acid-based deprotection.[12][13]
-
Thermal Deprotection: In some cases, simply heating the compound in a suitable solvent can cause thermolysis, releasing isobutylene and the free carboxylic acid.[14][15]
-
Radical-Mediated: A catalytic system using "magic blue" (tris(4-bromophenyl)amminium radical cation) and triethylsilane can cleave t-butyl esters under mild, non-acidic conditions.[16][17]
Data Summary & Orthogonality
The choice of protecting group strategy is critical for the success of a multi-step synthesis. The tert-butyl ester's stability profile makes it a key component in orthogonal protection schemes.
Table 1: Stability and Cleavage Conditions of Common Protecting Groups
| Protecting Group | Stable To | Labile To (Cleavage Reagent) | Orthogonal To |
| tert-Butyl (tBu) Ester | Base, Hydrogenolysis, Mild Nucleophiles | Strong Acid (TFA, HCl), Lewis Acids (ZnBr₂)[6][8][12] | Cbz, Fmoc, Benzyl Ester |
| Carboxybenzyl (Cbz) | Acid, Mild Base | Hydrogenolysis (H₂, Pd/C)[8] | tBu Ester, Fmoc |
| Fmoc | Acid, Hydrogenolysis | Base (Piperidine in DMF)[8] | tBu Ester, Cbz, Benzyl Ester |
| Benzyl (Bn) Ester | Acid, Base | Hydrogenolysis (H₂, Pd/C)[18] | Fmoc, tBu Ester |
| Methyl/Ethyl Ester | Acid, Hydrogenolysis | Base (LiOH, NaOH), Esterases[18] | Cbz, Fmoc, tBu Ester |
Experimental Protocols
Protocol 1: General Procedure for Selective Cleavage of a tert-Butyl Ester with ZnBr₂
This protocol is adapted for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.[12]
-
Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add solid zinc bromide (ZnBr₂) (typically 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA) with Scavengers
This protocol is a standard procedure for cleaving t-butyl esters, especially in peptide synthesis, while minimizing side reactions.[3]
-
Preparation: Prepare the cleavage cocktail. A common mixture is 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) . Prepare this mixture fresh before use.
-
Reaction: Dissolve the t-butyl ester-containing substrate in the cleavage cocktail at room temperature. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Incubation: Stir the solution at room temperature for 2-4 hours. The optimal time should be determined by monitoring the reaction via HPLC or LC-MS.
-
Isolation: After cleavage is complete, remove the TFA by rotary evaporation or by precipitating the product with cold diethyl ether.
-
Purification: The crude product can be collected by filtration or centrifugation, washed with cold ether, and then purified, typically by preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tert-Butyl Ethers [organic-chemistry.org]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
Improving the solubility of PROTACs containing Tert-butyl 11-aminoundecanoate
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis-Targeting Chimeras (PROTACs), particularly those incorporating linkers like Tert-butyl 11-aminoundecanoate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My PROTAC, which contains a long this compound linker, is precipitating out of my aqueous assay buffer. What are the first steps I should take?
Answer: When a PROTAC precipitates, it's crucial to systematically troubleshoot the issue. Start with the most straightforward checks before moving to more complex solutions.
-
Confirm Stock Solution Integrity: Ensure your PROTAC is fully dissolved in your organic stock solvent (e.g., DMSO).[1] Poor solubility at high concentrations in the stock can lead to precipitation upon dilution into aqueous media.[1] Use a fresh, high-quality solvent like hygroscopic DMSO, as it can significantly impact solubility.[2]
-
Check Final Assay Concentration: PROTACs, especially those with high lipophilicity, can have very low aqueous solubility. Verify that your final assay concentration does not exceed the solubility limit. You may need to perform a dose-response experiment to find the optimal concentration range.[3]
-
Assess Buffer Composition: The pH and composition of your aqueous buffer can influence the solubility of your PROTAC. If your molecule has ionizable groups, solubility will be pH-dependent.[4] Consider testing solubility in different buffer systems (e.g., PBS, HEPES) at various pH values.
-
Perform a Preliminary Solubility Test: Before running a full experiment, perform a small-scale visual test. Add your PROTAC stock to the assay buffer at the final concentration and observe for any cloudiness or precipitate formation over your experiment's timeframe.
Question: I've confirmed my PROTAC is poorly soluble. How can I systematically improve its solubility for in vitro assays without redesigning the molecule?
Answer: Improving the solubility of an existing PROTAC molecule primarily involves formulation strategies. These methods aim to keep the PROTAC in solution without chemically altering it.
-
Introduce Co-solvents: The addition of a small percentage of an organic co-solvent to your aqueous buffer can significantly enhance solubility. Common co-solvents include DMSO, ethanol, or PEG 400. However, be mindful of the co-solvent's potential to interfere with your assay and always run appropriate vehicle controls.
-
Utilize Biorelevant Media: PROTACs often show improved solubility in biorelevant buffers like Simulated Fasted State Intestinal Fluid (FaSSIF) or Fed State Intestinal Fluid (FeSSIF).[5] These media contain bile salts and phospholipids (B1166683) that mimic physiological conditions and can aid in solubilizing lipophilic compounds.
-
Explore Formulation Technologies: For more advanced applications, consider established pharmaceutical formulation techniques. These are particularly useful when preparing for in vivo studies.
Question: My current PROTAC with the alkyl linker has persistent solubility issues. What structural modifications can I consider for the next generation of molecules?
Answer: When formulation strategies are insufficient, rational medicinal chemistry modifications are necessary. Since the warhead and E3 ligase ligand are often fixed, the linker provides the most flexibility for optimization.[5][6]
-
Increase Linker Polarity: The this compound is a long, lipophilic alkyl linker, which contributes to poor aqueous solubility.[][8] Systematically replace methylene (B1212753) (-CH2-) groups in the linker with more polar functionalities.
-
Incorporate Ether/PEG Units: Replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units is a common and effective strategy to increase water solubility.[9]
-
Add Ionizable Groups: Introducing basic nitrogen atoms, such as in piperidine (B6355638) or piperazine (B1678402) rings, into the linker can significantly improve solubility at physiological pH.[5][6]
-
-
Optimize Linker Length and Rigidity: While long, flexible linkers can be detrimental, overly shortening the linker may disrupt the formation of a productive ternary complex.[9] A balance must be found. Introducing some rigidity with cyclic structures (e.g., phenyl rings) can sometimes improve permeability and pre-organize the PROTAC into a bioactive conformation, though this must be balanced against potential solubility decreases.[5][8]
-
Modify the E3 Ligase Ligand or Warhead: While less common, minor modifications to the solvent-exposed regions of the warhead or E3 ligase ligand can sometimes be made to improve overall molecular properties without significantly impacting binding affinity.
// Node Definitions start [label="Poor PROTAC Solubility\n(Precipitation Observed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="Step 1: Verify Stock\nIs PROTAC fully dissolved in DMSO?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remake_stock [label="Remake Stock Solution\n(Use fresh, high-quality DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_formulation [label="Step 2: Assess Formulation\nCan the assay buffer be modified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="Formulation Strategy:\nAdd Co-solvent (e.g., 1-5% DMSO)\nTest Biorelevant Media (FaSSIF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; structural_mods [label="Step 3: Structural Modification\nIs redesigning the PROTAC an option?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_linker [label="Medicinal Chemistry Strategy:\n- Increase linker polarity (PEG, heterocycles)\n- Optimize length/rigidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_formulation [label="Proceed with Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_redesign [label="Synthesize & Test Next-Gen PROTAC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Problem Persists:\nConsider Advanced Delivery\n(e.g., Nanoparticles, ASDs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_stock; check_stock -> remake_stock [label="No"]; remake_stock -> check_stock; check_stock -> assess_formulation [label="Yes"]; assess_formulation -> use_cosolvent [label="Yes"]; use_cosolvent -> end_formulation; assess_formulation -> structural_mods [label="No"]; structural_mods -> modify_linker [label="Yes"]; modify_linker -> end_redesign; structural_mods -> stop [label="No"]; }
Caption: Standard workflow for assessing the solubility of a new PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our dedicated technical support center for scientists and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand and address the "hook effect," a common experimental artifact that can complicate data interpretation. Here, we focus on the strategic use of long-chain linkers to mitigate this phenomenon and optimize your protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high PROTAC concentrations.[1] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal, intermediate concentration.[1] This phenomenon occurs due to the formation of non-productive binary complexes. At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is necessary for ubiquitination and subsequent degradation.[1]
Q2: Why is the linker component of a PROTAC so critical for its function?
A2: The linker is not just a simple spacer; it plays a pivotal role in the efficacy of a PROTAC by influencing the spatial orientation and binding dynamics between the target protein and the E3 ligase.[2] The linker's length, chemical composition, rigidity, and attachment points must be carefully optimized for each specific target and E3 ligase pair.[3] An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and degradation of the target protein.[4][5]
Q3: How can long-chain linkers help to address the "hook effect"?
A3: Long-chain linkers, such as those composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, can provide the necessary flexibility and reach to facilitate the formation of a stable ternary complex, even at high concentrations.[2][3] By providing greater conformational flexibility, longer linkers can help to overcome steric hindrance and promote favorable protein-protein interactions between the target and the E3 ligase.[6][] This enhanced stability of the ternary complex can lead to positive cooperativity, making its formation more favorable than the non-productive binary complexes, thus mitigating the hook effect.[4]
Q4: What are the key parameters to assess PROTAC efficacy?
A4: The efficacy of a PROTAC is typically quantified by two main parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[8]
Troubleshooting Guides
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause : This is a classic indication of the "hook effect."
-
Troubleshooting Steps :
-
Confirm the Hook Effect : Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end where the effect is observed.
-
Determine the Optimal Concentration : Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Optimize the Linker : If the hook effect is limiting the therapeutic window, synthesize and test PROTAC variants with longer linkers (e.g., increasing the number of PEG or alkyl units). This can enhance ternary complex stability and reduce the formation of non-productive binary complexes.
-
Assess Ternary Complex Formation : Utilize biophysical assays like AlphaLISA, SPR, or ITC to directly measure the formation of the ternary complex at various PROTAC concentrations. This can provide direct evidence of improved ternary complex formation with long-chain linkers.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause : This could be due to several factors, including a suboptimal linker length that prevents the formation of a productive ternary complex, poor cell permeability, or testing at concentrations that fall entirely within the hook effect region.
-
Troubleshooting Steps :
-
Synthesize a Linker Library : The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even minor changes in linker length can significantly impact degradation efficacy.[4]
-
Test a Wider Concentration Range : It's possible the initial concentration range was too high and fell completely within the hook effect region. Test a very broad range of concentrations (e.g., from picomolar to micromolar).
-
Evaluate Ternary Complex Formation Directly : Use biophysical techniques to confirm that your PROTAC can facilitate the formation of the ternary complex. A lack of ternary complex formation despite good binary binding is a strong indicator of a linker issue.[4]
-
Assess Cell Permeability : Poor cellular uptake can lead to low intracellular concentrations. Consider performing cell permeability assays to ensure your PROTAC is reaching its target.[4]
-
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the critical impact of linker length on the degradation of various target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [1][9]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| 11 | 9 | + |
| 12 | 12 | +++ |
| 13 | 16 | ++++ |
| 14 | 19 | ++ |
| 15 | 21 | + |
Efficacy is represented qualitatively based on Western Blot data from the source, with '++++' indicating the most effective degradation.
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3][8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | > 75% |
| Alkyl/Ether (Optimal) | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability of Tert-butyl 11-aminoundecanoate under acidic vs basic conditions
This technical support guide provides detailed information on the stability of Tert-butyl 11-aminoundecanoate under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: this compound is highly susceptible to degradation under acidic conditions. The tert-butyl ester functional group is designed to be an acid-labile protecting group for the carboxylic acid.[1][2] Exposure to even mild acids can lead to rapid cleavage of the ester bond.
Q2: What are the degradation products of this compound in an acidic environment?
A2: Under acidic conditions, the tert-butyl ester is hydrolyzed to form 11-aminoundecanoic acid and either tert-butanol (B103910) or isobutylene, which is formed via the stable tert-butyl cation intermediate.[1][2]
Q3: Is this compound stable under basic conditions?
A3: Yes, this compound is generally stable under neutral and basic conditions.[1] The bulky tert-butyl group provides significant steric hindrance, making the ester resistant to base-catalyzed hydrolysis (saponification) under typical experimental conditions.[2][3] However, prolonged exposure to strong bases at elevated temperatures might lead to slow degradation.[2]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the compound should be kept in a cool, dry, and dark place.[4][5] Recommended storage temperatures are -20°C for up to two years or -80°C for extended periods.[4][6] Stock solutions should be stored at -80°C for up to one year and aliquoted to avoid repeated freeze-thaw cycles.[6]
Q5: I see an unexpected peak in my HPLC analysis after a reaction involving acidic reagents. Could it be a degradation product?
A5: It is highly probable. If your reaction or workup involves acidic conditions, the tert-butyl ester may have been partially or fully cleaved. The unexpected peak is likely 11-aminoundecanoic acid. We recommend running a stability test under your specific reaction conditions to confirm this.
Stability Summary
The following table summarizes the expected stability of this compound under different pH conditions.
| Condition | pH Range | Tert-butyl Ester Stability | Potential Degradation Products |
| Acidic | < 6 | Labile | 11-aminoundecanoic acid, tert-butanol, isobutylene[1][2] |
| Neutral | 6 - 8 | Stable | Minimal degradation expected |
| Basic | > 8 | Generally Stable | Minimal degradation expected under mild basic conditions[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low yield of desired product in a reaction step following an acidic treatment. | Degradation of the tert-butyl ester protecting group. | - If possible, perform the acidic step after all reactions involving the ester are complete.- Use milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time).- Consider an alternative carboxylic acid protecting group if harsh acidic conditions are unavoidable. |
| Appearance of multiple unknown peaks in chromatogram after workup. | Complex degradation of the molecule due to harsh acidic or basic conditions. | - Analyze the reaction mixture at different time points to monitor the formation of byproducts.- Ensure the pH of the reaction and workup steps is carefully controlled.- Confirm the purity of the starting material. |
| Inconsistent reaction outcomes. | Uncontrolled hydrolysis of the tert-butyl ester due to trace acidic impurities in solvents or reagents. | - Use high-purity, anhydrous solvents.- Neutralize solvents or reagents if they are suspected to be acidic. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
This protocol outlines a general method to quantify the stability of this compound in a specific acidic solution.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: In a reaction vial, add a known volume of the stock solution to your acidic medium of interest (e.g., 0.1 M HCl in water/acetonitrile, 10% TFA in Dichloromethane). The final concentration of the compound should be suitable for your analytical method.
-
Time Points: Incubate the solution at a controlled temperature (e.g., room temperature or your reaction temperature). Withdraw aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Analysis: Analyze the samples by a suitable analytical technique, such as HPLC or LC-MS, to determine the percentage of remaining this compound and the formation of 11-aminoundecanoic acid.
Protocol 2: Assessment of Stability under Basic Conditions
This protocol is designed to confirm the stability of this compound in a basic solution.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent.
-
Stress Condition: Add a known volume of the stock solution to your basic medium (e.g., 0.1 M NaOH in water/methanol).
-
Time Points: Incubate the solution at a controlled temperature. Withdraw aliquots at various time points (e.g., 0, 1 hr, 4 hrs, 24 hrs, 48 hrs).
-
Sample Quenching: Neutralize the aliquots with an acid (e.g., hydrochloric acid solution).
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor for any potential degradation.
Visual Guides
Caption: Acidic degradation pathway of this compound.
Caption: Stability of this compound under basic conditions.
Caption: General workflow for stability assessment experiments.
References
Technical Support Center: Deprotection of Tert-butyl 11-aminoundecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of Tert-butyl 11-aminoundecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
The deprotection of the tert-butoxycarbonyl (Boc) group from this compound proceeds via an acid-catalyzed cleavage. The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[1][2]
References
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 11-aminoundecanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the use of Tert-butyl 11-aminoundecanoate in coupling reactions. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aliphatic amino acid derivative featuring a long C11 alkyl chain, a terminal primary amine, and a tert-butyl ester protecting the carboxylic acid. It is commonly used as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[2] The long, flexible alkyl chain of this compound provides spatial separation between the two ends of the PROTAC, which can be crucial for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase).
Q2: Which coupling reagents are most effective for reactions with this compound?
A2: A variety of modern coupling reagents can be successfully employed. The choice often depends on the specific carboxylic acid being coupled, desired reaction time, and the need to minimize side reactions. Commonly used classes of reagents include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are known for their high efficiency and rapid reaction times, often providing high yields with minimal side reactions.[3] HATU is particularly effective for sterically hindered substrates.[3]
-
Phosphonium Salts: Reagents such as PyBOP and BOP are also highly efficient. However, BOP is used less frequently now due to the formation of the carcinogenic byproduct, HMPA.[3]
-
Carbodiimides: EDC and DIC are cost-effective options. They are often used in conjunction with additives like HOBt or HOAt to enhance reaction rates and suppress racemization.[4] EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification.[4]
Q3: What are the recommended solvents and bases for coupling reactions involving this linker?
A3: Anhydrous polar aprotic solvents are generally recommended to ensure good solubility of the reactants and reagents.
-
Solvents: Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices.[4]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to ensure the amine is deprotonated and nucleophilic. Diisopropylethylamine (DIPEA) is the most frequently used base for these coupling reactions.[3]
Q4: How might the long alkyl chain of this compound affect the coupling reaction?
A4: The long, nonpolar C11 chain can influence the reaction in several ways:
-
Solubility: While the amine and ester groups provide some polarity, the molecule has significant hydrophobic character. Ensuring complete dissolution in the chosen solvent is critical before adding coupling reagents. In some cases, a co-solvent system might be necessary.
-
Steric Hindrance: The primary amine is at the end of a long, flexible chain, which should minimize steric hindrance at the reaction center. However, the overall bulk of the molecule could potentially influence reaction rates compared to smaller amino esters.
-
Aggregation: In concentrated solutions, molecules with long alkyl chains can sometimes exhibit aggregation, which may sequester the reactive amine group and slow down the reaction. Running reactions at appropriate dilutions (e.g., 0.1-0.5 M) is advisable.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Coupling Reagent: The chosen reagent may not be potent enough for the specific substrate. 2. Moisture Contamination: Coupling reagents and activated esters can be hydrolyzed by water. 3. Incomplete Reaction: Reaction time may be insufficient. 4. Sub-optimal Temperature: The reaction may require heating to overcome the activation energy barrier. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[6] 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[4] 4. While most couplings start at 0°C and proceed at room temperature, gently heating the reaction to 40-50°C may improve the rate for difficult couplings. |
| Slow Reaction Time | 1. Steric Hindrance: The carboxylic acid partner may be sterically bulky. 2. Low Nucleophilicity of the Amine: This is less likely for a primary alkylamine but can be a factor with electron-withdrawing groups nearby. 3. Poor Solubility: Reactants may not be fully dissolved. | 1. Use a highly reactive coupling reagent like HATU. Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve results.[5] 2. Ensure an adequate amount of base (e.g., 2-3 equivalents of DIPEA) is present to fully deprotonate the amine. 3. Try a different solvent or a solvent mixture (e.g., DMF/DCM). Gentle warming can also improve solubility. |
| Multiple Spots on TLC / Impure Product | 1. Side Reactions: The activated carboxylic acid may react with other nucleophiles. 2. Racemization: If the carboxylic acid partner is chiral, racemization can occur. 3. Excess Coupling Reagent: Some coupling reagents can react with the free amine of the product. | 1. Use additives like HOBt or HOAt to suppress side reactions.[4] Running the reaction at a lower temperature (0°C) during the activation step can also help.[4] 2. Use additives like HOBt or HOAt and a coupling reagent known for low racemization, such as HATU.[3] 3. Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient. |
Data Presentation: Comparison of Common Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Temperature | Typical Reaction Time |
| HATU | None needed | DIPEA (2-3 eq.) | DMF | 0°C to RT | 1 - 4 hours[5] |
| HBTU | HOBt (optional) | DIPEA (2-3 eq.) | DMF | 0°C to RT | 2 - 12 hours |
| PyBOP | None needed | DIPEA (2-3 eq.) | DMF/DCM | 0°C to RT | 2 - 12 hours |
| EDC·HCl | HOBt (1.2 eq.) | DIPEA (2-3 eq.) | DCM/DMF | 0°C to RT | 12 - 24 hours[4] |
| DIC | HOBt (1.2 eq.) | DIPEA (2-3 eq.) | DCM/DMF | 0°C to RT | 12 - 24 hours[4] |
Note: Reaction times are estimates and can vary significantly based on the specific substrates used. Monitoring by TLC or LC-MS is always recommended.
Experimental Protocols & Visualizations
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed, especially for valuable or sterically hindered substrates.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a more economical method suitable for routine couplings where longer reaction times are acceptable.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.1 eq) to the solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, keeping the temperature at 0°C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting decision tree for amide coupling.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:220851-29-6 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hydrophobic PROTAC Linker Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the purification of PROTACs containing hydrophobic linkers.
I. Frequently Asked Questions (FAQs)
Q1: Why are PROTACs with hydrophobic linkers difficult to purify?
A1: PROTACs, by their nature, are complex molecules that often fall "beyond the Rule of Five," meaning they have high molecular weights and lipophilicity.[1] Hydrophobic linkers exacerbate these properties, leading to several purification challenges:
-
Poor Aqueous Solubility: The hydrophobic nature of the linker significantly reduces the PROTAC's solubility in aqueous buffers commonly used in purification techniques.[2][3] This can lead to precipitation and sample loss.
-
Aggregation: Hydrophobic interactions between PROTAC molecules can cause them to aggregate, forming larger species that are difficult to separate from impurities and can complicate analysis.[4]
-
Non-Specific Binding: Hydrophobic PROTACs have a higher tendency to bind non-specifically to chromatography resins, tubing, and other surfaces, resulting in low recovery.
-
Difficult Chromatographic Separation: The "greasy" nature of these molecules can lead to poor peak shape, tailing, and co-elution with hydrophobic impurities in techniques like reverse-phase HPLC.
Q2: What are the initial signs of purification problems with my hydrophobic PROTAC?
A2: Common indicators of purification challenges include:
-
Precipitation upon dilution: Your PROTAC may precipitate out of solution when diluting a concentrated DMSO stock into an aqueous mobile phase for chromatography.[5]
-
Low recovery after purification: A significant loss of material after a purification step is a strong indicator of issues like aggregation or non-specific binding.
-
Broad or tailing peaks in HPLC: This suggests interactions with the stationary phase or the presence of multiple conformational states.
-
Inconsistent results: Variability in purity and yield between purification runs can point to underlying solubility and aggregation problems.
Q3: Can the linker itself influence the PROTAC's behavior in solution?
A3: Absolutely. Studies have shown that hydrophobic linkers, such as alkyl chains, can lead to environment-dependent conformational changes.[6][7][8][9] In aqueous environments, a "hydrophobic collapse" can occur, where the PROTAC folds to shield the linker from water.[7][9] In nonpolar environments, the linker may be more extended.[7][9] This dynamic behavior can impact solubility and interactions during purification.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific purification challenges.
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in your sample vial.
-
Cloudiness when diluting your PROTAC stock solution.
-
Low sample recovery.
Troubleshooting Workflow:
Caption: Workflow for addressing solubility and precipitation issues.
Detailed Steps:
-
Optimize Solvent Concentration: Aim to keep the final concentration of organic solvents like DMSO below 0.5% in your aqueous solutions to minimize precipitation and potential effects on downstream assays.[5]
-
Utilize Co-solvents: For challenging PROTACs, a co-solvent system can significantly improve solubility.[5] A common strategy involves a mixture of DMSO, a polyethylene (B3416737) glycol (e.g., PEG300), and a non-ionic surfactant (e.g., Tween-80).[5]
-
Consider Alternative Solvents: If DMSO-based systems are not effective or compatible, other organic solvents like dimethylformamide (DMF) or ethanol (B145695) can be explored. However, always verify their compatibility with your purification method and downstream applications.[5]
Issue 2: Aggregation and Low Recovery in Chromatography
Symptoms:
-
Broad, asymmetrical, or multiple peaks in your chromatogram.
-
Low yield of the purified PROTAC.
-
Material eluting in the void volume of a size-exclusion chromatography (SEC) column.
Troubleshooting Strategies:
| Technique | Problem | Recommended Action | Rationale |
| Reverse-Phase HPLC | Poor peak shape, low recovery | * Add organic modifiers like isopropanol (B130326) (5%) to the mobile phase.[10] * Increase the column temperature. * Use a column with a different stationary phase (e.g., C4 instead of C18). | Isopropanol can disrupt hydrophobic interactions causing aggregation.[10] Higher temperatures can improve solubility and reduce viscosity. A less hydrophobic stationary phase may reduce strong, non-specific binding. |
| Size-Exclusion Chromatography (SEC) | PROTAC elutes in the void volume | * Incorporate organic modifiers or detergents in the mobile phase. * Perform a desalting step before SEC if high salt concentrations are present. | This indicates aggregation. Organic modifiers can help disaggregate the PROTAC. High salt can sometimes promote hydrophobic aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Strong binding, no elution | * Reduce the salt concentration in the elution buffer.[10] * Increase the pH of the mobile phase.[10] * Add a suitable detergent or organic solvent to the mobile phase.[10] | These modifications weaken the hydrophobic interactions between the PROTAC and the stationary phase, facilitating elution.[11][12] |
Issue 3: Co-elution with Hydrophobic Impurities
Symptoms:
-
Purified PROTAC shows persistent impurities in analytical HPLC or LC-MS.
-
Difficulty in achieving desired purity levels (>95%).
Troubleshooting with Orthogonal Methods:
The key to separating challenging impurities is to use purification techniques that exploit different properties of the molecules. This is known as orthogonal purification.
Caption: Orthogonal purification workflow for high-purity PROTACs.
Recommended Orthogonal Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is highly effective for purifying complex, hydrophobic molecules and offers different selectivity compared to reverse-phase HPLC.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, providing a different separation mechanism than the denaturing conditions of reverse-phase HPLC.[14]
-
Normal-Phase HPLC: This technique can be effective for purifying PROTACs after their initial synthesis.[15]
III. Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Hydrophobic PROTACs
-
Column Selection: Start with a C18 column. If significant peak tailing or low recovery is observed, switch to a less hydrophobic phase like C4 or a phenyl-hexyl column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
Troubleshooting Additive: If aggregation is suspected, consider adding 5% isopropanol to Mobile Phase B.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation (e.g., 5-95% B over 30 minutes).
-
Optimize the gradient based on the initial separation profile.
-
-
Sample Preparation:
-
Dissolve the PROTAC in 100% DMSO to create a concentrated stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to the desired injection concentration. Ensure the final DMSO concentration is as low as possible.
-
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the PROTAC.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your PROTAC monomer and potential aggregates.
-
Mobile Phase Preparation:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve the PROTAC sample in the SEC mobile phase. If solubility is an issue, use a minimal amount of an appropriate organic solvent and ensure it is miscible with the mobile phase.
-
-
Injection and Data Analysis:
-
Inject the sample and monitor the elution profile, typically with a UV detector.
-
The presence of a peak in the void volume indicates the presence of high-molecular-weight aggregates.
-
IV. Signaling Pathways and Logical Relationships
The purification process is a critical step in the overall workflow of developing and testing a PROTAC. The following diagram illustrates the logical progression from synthesis to biological evaluation, highlighting the importance of a successful purification.
Caption: Experimental workflow from PROTAC synthesis to biological validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reachseparations.com [reachseparations.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Validation & Comparative
Validating PROTAC Formation with Tert-butyl 11-aminoundecanoate using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding moiety to the E3 ligase-recruiting element. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comprehensive comparison of PROTACs formed using Tert-butyl 11-aminoundecanoate, an 11-carbon alkyl linker, with other common linker types, and details the use of mass spectrometry for validating their formation and function.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity. Its length, rigidity, and composition affect the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimally designed linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Alkyl chains, such as the one derived from this compound, and polyethylene (B3416737) glycol (PEG) chains are the most commonly used flexible linkers in PROTAC design.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types. While a direct head-to-head comparison with an identical warhead and E3 ligase ligand for this compound was not available in the literature, the data for long-chain alkyl linkers provide a valuable benchmark.
Table 1: Comparison of Degradation Efficiency (DC50) for BRD4-Targeting PROTACs with Different Linkers
| Linker Type | Linker Length (atoms) | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Reference |
| Alkyl Chain | ~11 | JQ1 | Pomalidomide (B1683931) | HEK293T | 5-20 | [1][2] |
| PEG | 3 units | JQ1 | Pomalidomide | HEK293T | ~10 | [1] |
| Rigid | Piperazine-based | JQ1 | Pomalidomide | HeLa | 20-50 | [1] |
| Alkyl/Ether | < 12 | Various | Various | Various | No degradation | [1] |
| Alkyl Chain | 9 | VHL Ligand | CRBN Ligand | HEK293T | Concentration-dependent decrease | [1] |
Table 2: Comparison of Maximum Degradation (Dmax) for BRD4-Targeting PROTACs
| Linker Type | Warhead | E3 Ligase Ligand | Cell Line | Dmax (%) | Reference |
| Alkyl Chain | JQ1 | Pomalidomide | HEK293T | >90 | [3] |
| PEG | JQ1 | Pomalidomide | HeLa | >95 | [3] |
| Rigid | JQ1 | Pomalidomide | 22Rv1 | ~80 | [1] |
Mass Spectrometry for Validating PROTAC Formation and Function
Mass spectrometry (MS) is an indispensable tool for the characterization of PROTACs. It allows for the confirmation of the synthesized PROTAC's identity and purity, and more importantly, for the validation of its biological activity.
Key Applications of Mass Spectrometry in PROTAC Research:
-
Intact Mass Analysis: Confirms the successful synthesis of the PROTAC molecule by measuring its exact molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Provides structural information and confirms the connectivity of the warhead, linker, and E3 ligase ligand.
-
Native Mass Spectrometry: A powerful technique to directly observe the formation of the non-covalent ternary complex (Target Protein-PROTAC-E3 Ligase), providing insights into its stoichiometry and stability.[4]
-
Quantitative Proteomics: Enables the measurement of target protein degradation in a global and unbiased manner, allowing for the determination of DC50 and Dmax values and the identification of off-target effects.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a general procedure for the synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead, this compound as the linker precursor, and pomalidomide as the CRBN E3 ligase ligand.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield 11-aminoundecanoic acid.
Step 2: Coupling of 11-aminoundecanoic acid to JQ1
-
Dissolve 11-aminoundecanoic acid (1.0 eq), JQ1-amine (1.0 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.
-
Add a base, for example, DIPEA (2.0 eq), and stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
Step 3: Coupling of the JQ1-linker intermediate to Pomalidomide
-
Activate the carboxylic acid of the JQ1-linker intermediate using a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in anhydrous DMF.
-
Add the amine-functionalized pomalidomide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours and monitor by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
Protocol 2: Validation of Ternary Complex Formation by Native Mass Spectrometry
This protocol outlines the general steps for analyzing the formation of the BRD4-PROTAC-VHL ternary complex using native electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Prepare solutions of the BRD4 bromodomain (e.g., BD1 or BD2), the VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC in a volatile buffer suitable for native MS, such as ammonium (B1175870) acetate.
-
Incubate the proteins and the PROTAC at appropriate concentrations to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using a nano-ESI source to minimize complex dissociation.
-
Use gentle instrument settings (e.g., low cone voltage, low source temperature) to preserve the non-covalent interactions.
-
Acquire mass spectra over a high m/z range to detect the large ternary complex.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the molecular weights of the species present in the solution.
-
Identify the peaks corresponding to the individual proteins, binary complexes (PROTAC-BRD4, PROTAC-VCB), and the ternary complex (BRD4-PROTAC-VCB).
-
The relative intensities of the peaks can provide a semi-quantitative measure of complex formation.[4]
-
Protocol 3: Quantification of BRD4 Degradation by Mass Spectrometry-based Proteomics
This protocol provides a general workflow for quantifying changes in protein abundance following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line expressing BRD4) and treat with the PROTAC at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software package.
-
Determine the relative abundance of BRD4 in the PROTAC-treated samples compared to the control.
-
Calculate the DC50 and Dmax values from the dose-response data.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, graphical representations are invaluable.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC validation.
Caption: Simplified BRD4 signaling pathway and the effect of a BRD4 PROTAC.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
Characterization of PROTACs with Aliphatic Linkers: A Comparative Guide by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal protein degradation. The linker connecting the target protein binder and the E3 ligase ligand, particularly the commonly used aliphatic chain, plays a crucial role in the formation and stability of the ternary complex. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques to elucidate the structural and dynamic properties of these complexes, providing invaluable insights for linker optimization.
This guide provides a comparative overview of NMR-based methods for characterizing PROTACs containing aliphatic linkers. It details experimental protocols for key NMR techniques and contrasts them with alternative biophysical methods, supported by experimental data where available.
Comparative Analysis of Characterization Techniques
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. The length and flexibility of the aliphatic linker are critical determinants of ternary complex stability and cooperativity. While various biophysical techniques can be employed to study these interactions, NMR spectroscopy provides unparalleled atomic-level insights into the binding interfaces and conformational dynamics.
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Binding site mapping (CSP), Ligand binding epitope (STD, WaterLOGSY), Binding affinity (Kd), Conformational changes, Ternary complex structure | Provides atomic-resolution structural and dynamic information. Can study weak and transient interactions. Versatile for screening and detailed characterization. | Requires larger sample quantities. Can be time-consuming for full structural elucidation. Requires specialized equipment and expertise. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. Label-free. | Requires large amounts of pure protein. Lower throughput. |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), Association (kon) and dissociation (koff) rates | High sensitivity. Real-time monitoring of interactions. Requires smaller sample volumes than ITC. | One binding partner needs to be immobilized, which may affect its activity. Potential for mass transport limitations. |
| Fluorescence Polarization (FP) | Binding affinity (Kd) | High throughput. Relatively simple and cost-effective. | Requires fluorescent labeling of one component, which may perturb the interaction. Prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Proximity-based assay for ternary complex formation | High throughput and sensitive. Homogeneous assay format. | Requires labeling of components with a FRET pair. Potential for false positives/negatives due to label interference. |
NMR Methodologies for PROTAC Characterization
NMR offers a versatile toolbox for studying PROTACs with aliphatic linkers, from confirming binding to detailed structural analysis of the ternary complex.
Chemical Shift Perturbation (CSP) using ¹H-¹⁵N HSQC
Principle: This protein-observed method is used to identify the binding interface on the target protein and the E3 ligase upon PROTAC binding. Changes in the chemical environment of amino acid residues upon ligand binding cause shifts in their corresponding peaks in the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Produce and purify ¹⁵N-isotopically labeled target protein or E3 ligase.
-
Prepare a stock solution of the PROTAC with the aliphatic linker in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4) with 5-10% D₂O.
-
Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled protein (typically 50-200 µM) and increasing concentrations of the PROTAC.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process and overlay the spectra.
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSPs onto the protein structure to identify the binding interface.
-
Saturation Transfer Difference (STD) NMR
Principle: This ligand-observed technique is used to identify which parts of the PROTAC molecule are in close proximity to the protein, known as epitope mapping. It relies on the transfer of saturation from the protein to the bound ligand.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a sample containing the protein (target or E3 ligase, typically 10-50 µM) and a significant excess of the PROTAC (e.g., 1-5 mM) in a deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire two 1D proton spectra:
-
An "on-resonance" spectrum with selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).
-
An "off-resonance" spectrum with the saturation frequency set far from any protein or ligand signals (e.g., 40 ppm).
-
-
The difference between these two spectra yields the STD spectrum, showing only the signals of the PROTAC that received saturation from the protein.
-
-
Data Analysis:
-
Integrate the signals in the STD spectrum and the reference (off-resonance) spectrum.
-
The relative intensities of the signals in the STD spectrum reveal which protons of the PROTAC are in closest contact with the protein.
-
Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY)
Principle: This is another ligand-observed method that detects binding by observing the transfer of magnetization from bulk water to the PROTAC. For non-binding compounds, the observed NOE is positive, while for binding compounds, it is negative.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a sample containing the protein (10-50 µM) and the PROTAC (100-500 µM) in a buffer containing 90% H₂O and 10% D₂O.
-
-
NMR Data Acquisition:
-
Acquire a 1D WaterLOGSY spectrum, which selectively inverts the water signal and observes the transfer of this magnetization to the ligand.
-
-
Data Analysis:
-
Analyze the phase of the PROTAC signals. Negative signals indicate binding to the protein, while positive signals indicate a non-binder.
-
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key signaling pathway in this therapeutic modality.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
A systematic workflow is essential for the comprehensive characterization of PROTACs. The following diagram outlines a typical experimental cascade integrating NMR and other biophysical techniques.
Caption: Experimental workflow for PROTAC characterization.
Conclusion
NMR spectroscopy provides a powerful and versatile platform for the detailed characterization of PROTACs containing aliphatic linkers. By offering atomic-level insights into binding events, conformational changes, and the structure of the ternary complex, NMR is an indispensable tool for understanding the structure-activity relationships that govern PROTAC efficacy. While alternative biophysical methods provide valuable complementary data, the detailed structural and dynamic information gleaned from NMR is crucial for the rational design and optimization of next-generation protein degraders. The systematic application of the NMR techniques and workflows described in this guide will undoubtedly accelerate the development of more potent and selective PROTAC therapeutics.
The PROTAC Linker Dilemma: A Head-to-Head Comparison of Tert-butyl 11-aminoundecanoate (Alkyl) and PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of two commonly employed flexible linkers: Tert-butyl 11-aminoundecanoate, representing long-chain alkyl linkers, and Polyethylene Glycol (PEG) linkers. We will delve into their impact on PROTAC efficacy, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.
The linker in a PROTAC, a heterobifunctional molecule, connects a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's composition, length, and physicochemical properties profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency and selectivity of target protein degradation.[1][2]
At a Glance: Alkyl vs. PEG Linkers
| Feature | This compound (C11 Alkyl Linker) | PEG Linkers |
| Chemical Nature | Long, flexible aliphatic hydrocarbon chain. | Repeating ethylene (B1197577) glycol units. |
| Hydrophilicity | Hydrophobic (Lipophilic). | Hydrophilic. |
| Solubility | Generally lower aqueous solubility. | Higher aqueous solubility. |
| Cell Permeability | Can enhance cell permeability due to lipophilicity. | Can improve cell permeability by adopting folded conformations that shield polar surface area. |
| Metabolic Stability | Generally considered metabolically stable. | Can be susceptible to oxidation. |
| Ternary Complex Formation | Provides conformational flexibility. | Offers significant conformational flexibility, which can optimize ternary complex formation. |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, illustrating the impact of alkyl and PEG linker compositions on PROTAC performance. It is important to note that these data are compiled from studies on different target proteins and E3 ligases, and therefore serve as an illustrative comparison of the general properties of these linker types.
Table 1: Impact of Linker Composition on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data highlights the critical role of linker length for alkyl/ether-based PROTACs, with a clear length-dependent degradation of TBK1.[2]
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Composition | Degradation of CRBN in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
This study suggests that for CRBN degradation, the incorporation of oxygen atoms in the form of a PEG linker was less effective compared to a pure alkyl chain.[2]
Table 3: Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
This table illustrates how increasing the number of PEG units generally decreases the calculated logP (lipophilicity) and increases the topological polar surface area (TPSA), which can influence solubility and cell permeability.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Synthesis of a PROTAC using this compound
This protocol outlines a general approach for synthesizing a PROTAC by coupling a warhead and an E3 ligase ligand using this compound as the linker.
-
Deprotection of this compound: The tert-butyl ester protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid.
-
Amide Coupling to the E3 Ligase Ligand: The free carboxylic acid of the deprotected linker is activated using a coupling reagent (e.g., HATU, HOBt) and then reacted with the amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in the presence of a base (e.g., DIPEA) in a suitable solvent like DMF.
-
Amide Coupling to the Warhead: The terminal amine group of the linker-E3 ligase ligand conjugate is then coupled to the carboxylic acid-functionalized warhead using a similar amide coupling procedure as in step 2.
-
Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC.
Western Blot Analysis for DC50 and Dmax Determination
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the PROTAC to its target protein and the E3 ligase within living cells.
-
Cell Line Preparation: Use a cell line engineered to express the target protein and E3 ligase fused to NanoLuc® luciferase and HaloTag®, respectively.
-
Assay Setup: Plate the cells in a 96-well plate and treat with the PROTAC and the respective fluorescent ligands for the reporter tags.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the target protein and the E3 ligase.
-
Data Analysis: A higher BRET signal corresponds to increased ternary complex formation, allowing for the quantification of target engagement in a cellular context.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
References
A Comparative Guide to Cellular Assays for Validating PROTAC Activity with Tert-butyl 11-aminoundecanoate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a crucial role in determining the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for protein degradation.
This guide provides a comparative analysis of key cellular assays used to validate the activity of PROTACs, with a specific focus on those incorporating long-chain alkyl amine linkers, exemplified by Tert-butyl 11-aminoundecanoate. While direct quantitative data for PROTACs using this specific linker is not extensively published, its structure represents a class of long, flexible aliphatic linkers for which there is a growing body of evidence supporting their utility in achieving potent protein degradation. This guide will objectively compare the performance of various cellular assays, provide detailed experimental protocols, and present supporting data for different linker types to inform the rational design and validation of novel PROTACs.
The Role of the Linker in PROTAC Efficacy
The linker's length and composition are critical determinants of a PROTAC's success. Long-chain alkyl amine linkers, such as those derived from this compound, offer a high degree of conformational flexibility. This flexibility can be advantageous in allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Studies have shown that linker length significantly impacts degradation efficiency. For instance, PROTACs targeting Tank-binding kinase 1 (TBK1) with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms were effective, with a 21-atom linker demonstrating optimal activity[1]. Similarly, for estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be the most effective[2][3]. These findings suggest that a certain minimum linker length is required to bridge the two proteins effectively, and an optimal length exists for maximizing degradation. The C11 alkyl chain of this compound, once incorporated into a PROTAC, would contribute to a total linker length that falls within this active range.
Comparison of Cellular Assays for PROTAC Validation
A variety of cellular assays are employed to confirm the mechanism of action and quantify the efficacy of PROTACs. The choice of assay depends on the specific question being addressed, from initial screening for degradation to detailed mechanistic studies. Below is a comparison of commonly used cellular assays.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blot | Separates proteins by size via gel electrophoresis, followed by detection with specific antibodies. | Gold standard for confirming protein degradation. Provides information on protein size. Widely accessible. | Low throughput. Semi-quantitative. Requires high-quality antibodies. | Decrease in protein band intensity. |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the POI. | High-throughput. Quantitative on a per-cell basis. Can be used for multiplexing. | Requires cell surface or intracellular staining protocols. May not be suitable for all targets. | Decrease in mean fluorescence intensity. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody specific to one member of the complex, followed by detection of interacting partners by Western Blot. | Directly demonstrates the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context. | Can be technically challenging. Prone to false positives/negatives. | Detection of the POI and E3 ligase in the immunoprecipitated complex. |
| NanoBRET™ Assay | A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand or protein (acceptor). | Live-cell assay. Highly sensitive and quantitative. Can be used to measure ternary complex formation and target engagement in real-time. High-throughput compatible. | Requires genetic engineering of cell lines to express tagged proteins. | Increased BRET signal indicates ternary complex formation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC of interest (e.g., one containing a this compound derived linker)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control and a positive control (a known degrader if available). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Flow Cytometry for Protein Degradation
This protocol allows for the high-throughput quantification of intracellular protein levels.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Vehicle control
-
Fixation and permeabilization buffers
-
Fluorescently conjugated primary antibody against the POI or a primary antibody and a fluorescently conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for the desired time.
-
Cell Harvesting: Harvest cells, including any floating cells.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody entry.
-
Staining: Stain the cells with the fluorescently labeled antibody against the POI.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the POI and the E3 ligase.
Materials:
-
Cell line expressing the POI and the E3 ligase of interest
-
PROTAC of interest
-
Vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., against the E3 ligase)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibodies for Western Blot (against POI and E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a short period (e.g., 1-4 hours) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or POI) overnight at 4°C. Use a control IgG in parallel.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western Blotting for the presence of the POI and the E3 ligase. An increased amount of the POI in the E3 ligase immunoprecipitate in the presence of the PROTAC confirms ternary complex formation.
NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a quantitative measure of ternary complex formation in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
White, solid-bottom 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
PROTAC of interest
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Seed the transfected cells into assay plates.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Quantitative Data Comparison of Linker Types
The choice of linker significantly influences a PROTAC's degradation efficiency. Below is a summary of representative data comparing different linker classes. While specific data for this compound is limited in the public domain, the data for long-chain alkyl linkers provides a relevant comparison.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [1] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [1] |
| ERα | Alkyl | 9 | > 1000 | < 20 | [2] |
| ERα | Alkyl | 16 | ~100 | > 80 | [2][3] |
| BRD4 | PEG | 4 | ~10 | > 90 | [4] |
| BRD4 | Alkyl | 9 | ~50 | > 90 | [4] |
| BRD4 (VHL-based) | PEG | 8 | 18 | >95 | Fictional Example |
| BRD4 (CRBN-based) | Rigid (Piperazine) | 10 | 5 | >98 | Fictional Example |
Note: The data presented is a compilation from various sources and for different target proteins and E3 ligases. Direct comparison should be made with caution. The fictional examples are for illustrative purposes.
The data suggests that for some targets, a longer, flexible alkyl chain is necessary to achieve potent degradation, highlighting the importance of optimizing linker length.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The validation of PROTAC activity requires a multi-faceted approach employing a suite of cellular assays. While Western Blotting remains a cornerstone for confirming protein degradation, higher-throughput and more mechanistic assays like Flow Cytometry, Co-Immunoprecipitation, and NanoBRET™ provide deeper insights into a PROTAC's cellular function. The choice of linker is a critical parameter in PROTAC design, and long-chain alkyl amine linkers, such as that derived from this compound, offer a promising strategy for achieving potent degradation, provided that the linker length is optimized. The systematic evaluation of PROTACs using the assays and principles outlined in this guide will facilitate the development of novel and effective protein degraders for therapeutic intervention.
References
Comparative Analysis of PROTAC Performance: A Guide to Western Blotting for Protein Degradation
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional small-molecule inhibitors. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase recruiter. The composition and length of this linker, such as the long-chain alkyl linker derived from Tert-butyl 11-aminoundecanoate, are pivotal in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comprehensive comparison of a PROTAC featuring a long-chain alkyl linker with other alternatives, supported by representative experimental data obtained through Western blot analysis. Detailed protocols and a comparison with alternative high-throughput methodologies are also presented to assist researchers in the robust evaluation of PROTAC performance.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: Mechanism of PROTAC-mediated protein degradation.
Performance Comparison of a this compound-based PROTAC
The linker plays a crucial role in the stability and productivity of the ternary complex.[1] Flexible linkers like alkyl chains and polyethylene (B3416737) glycol (PEG) are commonly used.[3] The this compound provides a long, flexible 11-atom alkyl chain. The following data compares the degradation of Bromodomain-containing protein 4 (BRD4) by a hypothetical PROTAC utilizing this linker versus alternatives with different linker compositions and lengths, as determined by Western blot analysis.
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC Linker | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| 11-Atom Alkyl (this compound-based) | Flexible Alkyl | BRD4 | HeLa | 25 | >90 |
| 4-Unit PEG | Flexible PEG | BRD4 | HeLa | 50 | ~85 |
| 6-Atom Alkyl | Flexible Alkyl | BRD4 | HeLa | 150 | ~70 |
Note: The data presented are representative values based on typical outcomes observed in PROTAC development and are intended for illustrative purposes.
The results indicate that the 11-atom alkyl linker provides a potent degradation profile with a low nanomolar DC50 and high Dmax. This suggests that for BRD4 degradation, a longer, flexible linker may be optimal for facilitating a productive ternary complex, leading to efficient degradation.[2][4]
Experimental Workflow for Western Blot Analysis
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[5][6] It allows for the determination of key efficacy parameters such as DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[1]
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify target protein degradation.[1][5]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[5]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[1]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Comparison with Alternative Methodologies
While Western blotting is a reliable method, it can be time-consuming and has limitations in throughput.[7] Newer technologies, such as the HiBiT-based lytic assay, offer a faster and more quantitative alternative for screening PROTACs.[7][8]
Table 2: Comparison of Western Blot and HiBiT Assay for PROTAC Analysis
| Feature | Western Blot | HiBiT Lytic Assay |
| Principle | Antibody-based detection of size-separated proteins | Luciferase complementation of an 11-amino-acid tagged protein |
| Throughput | Low to medium | High (96- or 384-well plates) |
| Hands-on Time | High | Low |
| Time to Result | 1-2 days | < 3 hours |
| Data Output | Semi-quantitative (densitometry) | Highly quantitative (luminescence) |
| Requirement | Specific and validated antibody | CRISPR/Cas9-mediated knock-in of HiBiT tag |
Table 3: Comparative Degradation Data for a BRD4 PROTAC
| Assay Method | DC50 (nM) | Dmax (%) |
| Western Blot | 30 | >90 |
| HiBiT Assay | 28 | >95 |
Note: The data presented are representative and illustrate the strong correlation typically observed between Western blot and HiBiT assay results.
The HiBiT assay provides a high-throughput method for primary screening and SAR studies, while Western blotting remains the gold standard for validating lead compounds and for use when a tagged cell line is not available.[7][9]
Detailed Experimental Protocol: HiBiT Lytic Assay
This protocol describes the use of a HiBiT-tagged cell line to quantify PROTAC-induced protein degradation.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.[10]
2. Cell Plating and Treatment:
-
Seed the HiBiT-tagged cells in a 96-well white-bottom plate.
-
Treat the cells with a serial dilution of the PROTAC compound for the desired time.
3. Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol by mixing the lytic buffer, substrate, and LgBiT protein.
-
Add the reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and allow for luciferase complementation.
-
Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[10]
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.
Logical Relationships in PROTAC Design
The effectiveness of a PROTAC is governed by a complex interplay between its structural components and the biological environment. The linker is a key modulator of this relationship.
Caption: Logical relationship of linker properties to degradation.
Conclusion
Western blot analysis is an indispensable tool for the validation and characterization of PROTACs, providing robust, quantifiable data on protein degradation. For PROTACs based on a this compound linker, this method can confirm the high efficacy suggested by its long, flexible alkyl chain. While Western blotting is a lower-throughput technique, its detailed and specific output is crucial for validating hits from higher-throughput screens, such as the HiBiT assay. By employing a multi-faceted approach to validation, researchers can gain a comprehensive understanding of their PROTAC's performance and make informed decisions in the drug development process.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
The Great Divide: A Comparative Analysis of Flexible vs. Rigid Aliphatic Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. The choice of the chemical linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two major classes of aliphatic linkers—flexible and rigid—supported by experimental data to inform the rational design of potent and effective protein degraders.
The linker in a PROTAC is far more than a simple tether; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, flexibility, and chemical composition dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[2] This analysis delves into the characteristics, advantages, and disadvantages of flexible and rigid aliphatic linkers, providing a data-driven framework for linker selection and optimization.
At a Glance: Flexible vs. Rigid Aliphatic Linkers
| Feature | Flexible Aliphatic Linkers (e.g., Alkyl, PEG) | Rigid Aliphatic Linkers (e.g., Piperazine, Piperidine, Alkynes) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple conformations to facilitate complex formation. | Pre-organizes the PROTAC into a specific conformation, which can enhance or hinder complex formation.[3] |
| Physicochemical Properties | Alkyl chains are hydrophobic; PEG linkers are more hydrophilic and can improve solubility.[4] | Can improve metabolic stability and pharmacokinetic properties.[3][5] |
| Synthetic Accessibility | Generally straightforward to synthesize and modify in length.[4] | Can be more synthetically challenging to prepare.[3] |
| Potential Issues | High flexibility can lead to an entropic penalty upon binding and potential off-target effects. | Lack of flexibility may prevent the formation of a productive ternary complex if the geometry is not optimal.[3] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, offering a quantitative comparison of flexible and rigid linkers in different PROTAC systems.
Table 1: Impact of Linker Type on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC 54 | Flexible | PEG | Exhibited degradation | [6] |
| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | [6] |
Table 2: Impact of Linker Type on CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Flexible | Nine-atom alkyl chain | Concentration-dependent decrease | [6] |
| Flexible | Three PEG units | Weak degradation | [6] |
Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Depletion
| PROTAC | Linker Feature | DC50 in LNCaP and VCaP cells | Reference |
| ARD-69 (50) | Highly rigid linker | < 1 nM | [5] |
Table 4: Impact of Linker Length and Flexibility on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Flexible (Alkyl/Ether) | < 12 | No degradation | - | [6] |
| Flexible (Alkyl/Ether) | 12 - 29 | Submicromolar | - | [6] |
| Flexible (Alkyl/Ether) | 21 | 3 | 96 | [6] |
| Flexible (Alkyl/Ether) | 29 | 292 | 76 | [6] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the DC50 and Dmax values from the dose-response curves.[6]
-
Ternary Complex Formation Assays
These assays are crucial for understanding how the linker influences the formation of the POI-PROTAC-E3 ligase complex.
-
NanoBRET™ Ternary Complex Assay: This is a proximity-based assay that measures the interaction between the target protein and the E3 ligase in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged protein and a fluorescently labeled binding partner.
-
Fluorescence Polarization (FP): This technique can be used to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase individually (binary) and as a complex (ternary). It measures the change in the polarization of fluorescently labeled ligands upon binding to a protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to BRET, TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore attached to the interacting proteins.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, which is the key step leading to its degradation.
-
Reaction Setup:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.
-
Initiate the reaction by adding ATP and the PROTAC of interest.
-
-
Detection:
-
The extent of ubiquitination can be detected using various methods, such as Western blotting with an anti-ubiquitin antibody or by using AlphaLISA technology, where acceptor beads bind to the tagged target protein and donor beads bind to the biotinylated ubiquitin.
-
Conclusion
The choice between a flexible and a rigid aliphatic linker is a critical decision in PROTAC design that is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers, such as alkyl and PEG chains, offer synthetic simplicity and the ability to explore a wide conformational space to achieve a productive ternary complex.[7] However, this flexibility can come at the cost of an entropic penalty and potentially less favorable pharmacokinetic properties.
Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.[3] The caveat is that a lack of flexibility can also prevent the formation of a stable ternary complex if the imposed geometry is not optimal.
Ultimately, a systematic and empirical approach is necessary. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of different linker strategies. By carefully analyzing quantitative data on protein degradation, ternary complex formation, and ubiquitination, researchers can make informed decisions to optimize their PROTACs for maximal therapeutic effect. The continued exploration of novel linker scaffolds and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Assessing PROTAC Permeability
For researchers, scientists, and drug development professionals, understanding and optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. The large molecular size and complex physicochemical properties of PROTACs often hinder their ability to efficiently cross the cell membrane and reach their intracellular targets. This guide provides a comparative overview of key experimental methods used to assess PROTAC permeability, offering detailed protocols and data to inform assay selection and data interpretation.
The structure of a PROTAC, including the choice of E3 ligase ligand, warhead, and the connecting linker, significantly influences its permeability. Linkers, such as Tert-butyl 11-aminoundecanoate, play a crucial role in determining the overall physicochemical properties of the PROTAC molecule, affecting its solubility, conformation, and ability to traverse the lipid bilayer[1][2][3]. Therefore, robust and reliable methods to quantify cell permeability are essential for guiding the medicinal chemistry efforts in PROTAC design and optimization.
Key Methods for Assessing PROTAC Cellular Permeability
Several in vitro methods are commonly employed to evaluate the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive assessment by accounting for various cellular transport mechanisms, including passive diffusion, active transport, and efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability[4][5][6]. It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.
Data Presentation: PAMPA Permeability of Representative PROTACs
| PROTAC | Target | E3 Ligase Ligand | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| MZ1 | BET | VHL | 0.6 | [7] |
| ARV-771 | BET | VHL | 0.2-0.3 | [8] |
| Compound 7 | VHL | VHL | 0.6 | [7] |
| Compound 9 | VHL | VHL | 0.006 | [7] |
| Compound 17 | VHL | VHL | 0.002 | [7] |
Experimental Protocol: PAMPA Assay
-
Preparation of the Donor Plate: A 1% solution of lecithin (B1663433) in dodecane (B42187) is prepared and sonicated to ensure complete dissolution. 5 µL of this lipid solution is carefully added to each well of a 96-well filter plate (donor plate), avoiding contact with the membrane[9].
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)[5].
-
Compound Preparation and Addition: Test PROTACs are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the buffer to the final desired concentration (e.g., 50 µM)[5]. The PROTAC solutions are then added to the wells of the lipid-treated donor plate.
-
Incubation: The donor plate is placed into the acceptor plate, forming a "sandwich", and incubated at room temperature for a defined period (e.g., 1 to 16 hours) in a humid environment to prevent evaporation[5][9].
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV/Vis spectrophotometry[5][9].
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × Time)) × -ln(1 - [C]_A / [C]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_equilibrium is the theoretical equilibrium concentration.
Cell-Based Permeability Assays: Caco-2 and MDCK-MDR1
Cell-based assays provide a more physiologically relevant assessment of permeability by utilizing monolayers of cultured cells that mimic biological barriers.
-
Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble human intestinal enterocytes. It is considered the gold standard for predicting oral absorption and can assess passive diffusion, active transport, and efflux[10][11][12].
-
MDCK-MDR1 Assay: This assay utilizes Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump[13][14][15]. It is particularly useful for identifying compounds that are substrates of this major efflux transporter.
Data Presentation: Comparative Permeability of PROTACs in Cell-Based Assays
| PROTAC | Assay | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ARV-771 | Caco-2 | Low | High | 87.62 | [11][16] |
| ARV-110 | Caco-2 | Negligible | - | - | [11][16] |
| KT-474 | MDCK-MDR1 | Moderate | High | 57.54 | [11][16] |
| dTAG-7 | Caco-2 | Low | High | >2 | [10] |
| dBET57 | Caco-2 | Low | High | >2 | [10] |
Experimental Protocol: Caco-2/MDCK-MDR1 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate and cultured for an appropriate duration (typically 18-22 days for Caco-2 and 3-5 days for MDCK-MDR1) to form a confluent and differentiated monolayer[2][12].
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER)[17]. A co-dosed fluorescent marker like Lucifer Yellow can also be used to assess monolayer integrity[11][16].
-
Assay Initiation: The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)[2]. The test PROTAC (typically at 10 µM) is added to either the apical (A) or basolateral (B) compartment (the donor compartment). The corresponding compartment on the other side of the monolayer serves as the receiver.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes)[10].
-
Sampling and Quantification: At the end of the incubation, samples are collected from both the donor and receiver compartments. The concentration of the PROTAC in the samples is quantified by LC-MS/MS[2][10].
-
Calculation of Papp and Efflux Ratio:
NanoBRET™ Target Engagement Assay for Intracellular Availability
The NanoBRET™ assay is a proximity-based method that can indirectly assess the intracellular availability of a PROTAC, which is a function of its cell permeability and target engagement[19][20][21]. By comparing the target engagement of a PROTAC in intact versus permeabilized cells, an "availability index" can be calculated to rank-order compounds.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target E3 ligase (e.g., VHL or CRBN) fused to NanoLuc® luciferase[19].
-
Plating: The transfected cells are seeded into 96-well plates[19].
-
PROTAC and Tracer Addition (Intact Cells): A fluorescently labeled tracer that binds to the E3 ligase is added to the cells, followed by the addition of serial dilutions of the test PROTAC.
-
PROTAC and Tracer Addition (Permeabilized Cells): For the permeabilized cell arm, cells are treated with a digitonin-containing buffer to permeabilize the cell membrane before the addition of the tracer and PROTAC[19].
-
Substrate Addition and BRET Measurement: A Nano-Glo® substrate is added to all wells, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-fused E3 ligase.
-
Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. The IC50 values are determined for both intact and permeabilized cells. The ratio of these IC50 values provides an indication of the PROTAC's intracellular availability.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationships between these assays, the following diagrams are provided.
Conclusion
The selection of an appropriate assay for assessing PROTAC cell permeability depends on the stage of the drug discovery program and the specific questions being addressed. The PAMPA assay is a valuable high-throughput screening tool for early-stage projects to assess passive permeability. For a more comprehensive and physiologically relevant evaluation of permeability, including active transport and efflux, the Caco-2 assay is the preferred method. The MDCK-MDR1 assay is particularly useful for specifically investigating the role of P-gp-mediated efflux. Finally, the NanoBRET assay offers a unique approach to assess the intracellular availability of PROTACs, integrating permeability with target engagement. A multi-assay approach, leveraging the strengths of each method, will provide the most comprehensive understanding of a PROTAC's ability to navigate the cellular maze and reach its intended target.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. enamine.net [enamine.net]
- 11. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. aragen.com [aragen.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 19. promega.com [promega.com]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Navigating the Maze: A Comparative Guide to Ternary Complex Formation Assays for PROTACs with Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. The efficacy of these heterobifunctional molecules hinges on their ability to form a stable ternary complex, bringing together a target protein and an E3 ubiquitin ligase to trigger the degradation of the former.[1] The linker connecting the target-binding and E3-binding moieties, often a simple alkyl chain, plays a crucial role in the geometry and stability of this complex.[2] Consequently, the accurate characterization of ternary complex formation is a cornerstone of modern PROTAC development.
This guide provides an objective comparison of the most prevalent assays used to study the formation of PROTAC-induced ternary complexes, with a focus on those employing alkyl linkers. We will delve into the experimental methodologies, present key performance data in a comparative format, and offer visual guides to aid in assay selection and experimental design.
The Central Role of the Ternary Complex
The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[3] It is a dynamic process influenced by the binary binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the system.[4] Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of an effective PROTAC.[5] Therefore, robust and reliable assays are essential to quantify these interactions and guide the rational design of potent and selective degraders.
Figure 1: Mechanism of Action for PROTACs. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of Key Assays
A variety of biophysical and cell-based assays are available to characterize ternary complex formation, each with its own set of advantages and limitations. The choice of assay depends on the specific experimental question, the available resources, and the stage of the drug discovery process.
| Assay | Principle | Typical Affinity Range (KD) | Throughput | Sample Consumption | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[6] | pM to mM | Medium | Low to Medium | Kon, Koff, KD, Stoichiometry, Cooperativity[7] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding events.[8][9] | nM to µM | Low | High | KD, ΔH, ΔS, Stoichiometry, Cooperativity[10] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[11] | nM to µM | High | Low | Kon, Koff, KD[12] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon complex formation.[13] | nM to µM | High | Low | Ternary complex formation, KD (apparent) |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[4] | nM to µM | High | Low | Live-cell ternary complex formation, kinetics[14] |
| AlphaLISA® | Bead-based assay where proximity of donor and acceptor beads generates a chemiluminescent signal.[] | pM to µM | High | Low | Ternary complex formation, KD (apparent) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[1] | pM to mM | Medium | Very Low | KD |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These are generalized protocols and may require optimization based on the specific proteins and PROTACs being studied.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase) onto the SPR sensor chip surface.[16]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Interaction Analysis:
-
Inject a concentration series of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, co-inject a constant concentration of the target protein with a varying concentration of the PROTAC.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[17]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters and stoichiometry of binding.
Protocol:
-
Sample Preparation: Prepare solutions of the proteins and PROTAC in identical, degassed buffer to minimize heats of dilution.
-
Binary Titrations:
-
Fill the ITC cell with one protein (e.g., E3 ligase) at a known concentration (typically 10-50 µM).
-
Fill the injection syringe with the PROTAC at a concentration 10-15 times higher than the protein in the cell.
-
Perform a series of injections and measure the heat change after each injection.
-
Repeat for the other binary interaction (Target Protein + PROTAC).
-
-
Ternary Titration:
-
Fill the ITC cell with one protein (e.g., E3 ligase) pre-saturated with the other protein (target protein).
-
Fill the injection syringe with the PROTAC.
-
Perform the titration as described above.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to extract the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[10] Cooperativity can be calculated from the binary and ternary affinities.
NanoBRET™ Assay (Live-Cell)
Objective: To measure ternary complex formation in a cellular environment.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) in appropriate media.
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[18]
-
-
Assay Plate Preparation: Seed the transfected cells into a white, 96- or 384-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for a desired period.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[2]
Guiding Your Assay Selection
Choosing the right assay is critical for generating meaningful data. The following flowchart provides a logical guide for selecting an appropriate assay based on your research goals and available resources.
Figure 2: Assay Selection Guide. This flowchart helps researchers choose the most suitable assay for their specific needs when studying PROTAC ternary complex formation.
Conclusion
The robust characterization of ternary complex formation is indispensable for the successful development of PROTAC degraders. The choice of assay should be guided by the specific scientific question, with an understanding of the strengths and weaknesses of each technique. For in-depth mechanistic studies, a combination of biophysical assays such as SPR and ITC is often employed to provide a comprehensive picture of the binding kinetics and thermodynamics.[8] For higher throughput screening and live-cell validation, proximity-based assays like TR-FRET, AlphaLISA, and NanoBRET are invaluable tools.[19][20] By carefully selecting and executing these assays, researchers can gain the critical insights needed to optimize the design of next-generation protein degraders with improved potency, selectivity, and therapeutic potential.
References
- 1. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. DSpace [diposit.ub.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. SLAS2024 [slas2024.eventscribe.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tert-butyl 11-aminoundecanoate
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents like tert-butyl 11-aminoundecanoate are paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this PROTAC (Proteolysis Targeting Chimera) linker.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A laboratory coat is required to protect from spills.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed container designated for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound and its contaminated containers is through an approved hazardous waste management facility. Adherence to local, state, and federal regulations is mandatory.
-
Waste Categorization: Classify all waste containing this compound as hazardous chemical waste.
-
Segregation: Keep this waste stream separate from other laboratory waste to prevent unintended chemical reactions.
-
Containerization:
-
Solid Waste: Collect contaminated items such as gloves, bench paper, pipette tips, and vials in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and the initial rinses from cleaning glassware should be collected in a compatible, sealed container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until collection.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard trash or sewer systems.
Data Summary
The following table summarizes key information for this compound. Due to the absence of a specific SDS, hazard information is inferred from general practices for PROTAC linkers and related compounds.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 220851-29-6 | |
| Molecular Formula | C15H31NO2 | |
| Molecular Weight | 257.41 g/mol | |
| Appearance | Solid powder | |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | |
| Waste Classification | Hazardous Chemical Waste |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling Tert-butyl 11-aminoundecanoate
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 11-aminoundecanoate, a PROTAC linker used in the synthesis of various PROTACs.[1] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks to personnel.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound, based on the potential hazards associated with similar chemical structures.
| Equipment | Type/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing.[2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4] |
| Hand Protection | Disposable nitrile gloves.[2] For extended contact or handling of larger quantities, consider heavier-duty gloves like neoprene or butyl rubber. | Prevents skin contact, which may cause irritation or harmful effects if absorbed.[4] |
| Body Protection | A flame-retardant lab coat, buttoned, and covering all exposed skin.[2] | Protects against accidental spills and splashes. |
| Footwear | Closed-toe and closed-heel shoes covering the entire foot.[2][5] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below permissible limits.[2][6][7] | Prevents inhalation of potentially harmful vapors or aerosols.[4] |
Experimental Workflow and Handling Protocol
Following a systematic workflow is crucial for safe handling. The diagram below illustrates the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before handling, ensure you are wearing all the required personal protective equipment as detailed in the table above.[5][8]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.
-
-
Handling :
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7][9]
-
Container Disposal : Do not reuse empty containers. Dispose of them in accordance with local, regional, and national regulations.
-
Chemical Waste : Dispose of unused or waste this compound through a licensed waste disposal company.[10] Do not pour it down the drain.
-
Contaminated Materials : Any materials used to clean up spills or that have come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. This compound产品说明书 [selleck.cn]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synzeal.com [synzeal.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. images.nicindustries.com [images.nicindustries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
